(5-Ethylthiophen-2-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-ethylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCHLCSUUTVUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598884 | |
| Record name | (5-Ethylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-16-1 | |
| Record name | (5-Ethylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-ethylthiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-Ethylthiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (5-Ethylthiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details two principal routes: a two-step sequence involving halogenation followed by a halogen-metal exchange and borylation, and a direct, one-step iridium-catalyzed C-H borylation. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.
Core Synthesis Strategies
The synthesis of this compound is predominantly achieved through two competitive and effective pathways starting from the readily available 2-ethylthiophene.
-
Route 1: Halogenation-Borylation Sequence. This classic and robust two-step approach first involves the regioselective bromination of 2-ethylthiophene at the 5-position to yield 2-bromo-5-ethylthiophene. This intermediate is then converted to the target boronic acid via a halogen-metal exchange reaction (using an organolithium reagent like n-butyllithium) followed by quenching with a borate ester.
-
Route 2: Iridium-Catalyzed C-H Borylation. This modern and atom-economical method enables the direct conversion of a C-H bond at the 5-position of 2-ethylthiophene to a C-B bond. This reaction is catalyzed by an iridium complex and typically uses pinacolborane (HBPin) or bis(pinacolato)diboron (B₂pin₂) as the boron source, yielding the boronate ester, which can be subsequently hydrolyzed to the boronic acid if required.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis routes, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Halogenation-Borylation | Route 2: Ir-Catalyzed C-H Borylation |
| Starting Material | 2-Ethylthiophene | 2-Ethylthiophene |
| Key Reagents | 1. HBr, H₂O₂ 2. n-BuLi, B(Oi-Pr)₃ | [Ir(OMe)COD]₂, dtbpy, HBPin |
| Number of Steps | 2 | 1 |
| Reaction Temperature | Step 1: Not specified Step 2: -78 °C to rt | Room Temperature |
| Overall Yield | ~65-75% (Estimated) | Good to Excellent (Typical for substrate class)[1][2] |
| Key Advantages | High reliability, avoids expensive catalysts | Atom-economical, single step, mild conditions |
| Key Disadvantages | Two distinct steps, requires cryogenic temperatures | Requires expensive iridium catalyst and ligand |
Note: The yield for Route 1 is an estimation based on typical yields for each reaction type, as a complete sequential protocol with a final reported yield was not found in the provided search results. The yield for Route 2 is based on general reports for similar 2-substituted thiophenes.[1][2]
Experimental Protocols
Route 1: Halogenation-Borylation Sequence
This route is divided into two distinct experimental procedures.
Step 1: Synthesis of 2-Bromo-5-ethylthiophene
This protocol is adapted from a procedure for the bromination of 2-ethylthiophene.[3]
Methodology:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), suspend 2-ethylthiophene (1.0 g, 8.9 mmol, 1.0 equiv.) in a mixture of acetonitrile (3 mL) and water (7 mL).
-
To the stirred suspension, add a 48% aqueous solution of hydrobromic acid (0.56 mL, 5.0 mmol, 0.56 equiv.) dropwise.
-
Following the HBr addition, add a 30% aqueous solution of hydrogen peroxide (0.5 mL, 5.0 mmol, 0.56 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-bromo-5-ethylthiophene.
Step 2: Synthesis of this compound
This protocol is a standard procedure for the conversion of an aryl halide to a boronic acid.
Methodology:
-
Dissolve 2-bromo-5-ethylthiophene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equiv., typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the thienyllithium intermediate.
-
Add triisopropyl borate (B(Oi-Pr)₃, 1.2 equiv.) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.
-
Stir the biphasic mixture vigorously for 30-60 minutes to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or silica gel chromatography.
Route 2: Iridium-Catalyzed C-H Borylation
This protocol is a general procedure for the iridium-catalyzed borylation of thiophenes and is expected to be highly effective for 2-ethylthiophene.[1][2]
Methodology:
-
In a glovebox, charge an oven-dried reaction vessel with [Ir(OMe)COD]₂ (0.015 equiv., 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv., 3 mol%).
-
Add anhydrous n-hexane as the solvent.
-
Add pinacolborane (HBPin) (1.5-2.0 equiv.) to the mixture.
-
Add 2-ethylthiophene (1.0 equiv.) to the catalyst solution.
-
Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS. The primary product will be 2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
-
Upon completion, remove the solvent under reduced pressure. The crude boronate ester can be purified by silica gel chromatography.
-
(Optional Hydrolysis to Boronic Acid): To convert the pinacol boronate ester to the boronic acid, dissolve the crude or purified ester in a 10:1 mixture of THF/water. Add an excess of sodium periodate (NaIO₄) and stir at room temperature. Alternatively, transesterification with another diol followed by hydrolysis can be performed. Acidic workup (as described in Route 1, Step 2) will yield the final boronic acid.
Visualized Workflows and Pathways
The logical steps and chemical transformations for each synthetic route are depicted below using Graphviz diagrams.
Route 1: Halogenation-Borylation Workflow
Caption: Workflow for the two-step synthesis via bromination and borylation.
Route 2: C-H Borylation Signaling Pathway
Caption: Simplified catalytic cycle for direct Ir-catalyzed C-H borylation.
References
Characterization of (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
(5-Ethylthiophen-2-yl)boronic acid, with the CAS number 162607-16-1, possesses the molecular formula C6H9BO2S and a molecular weight of 156.01 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 162607-16-1 | ChemShuttle[1] |
| Molecular Formula | C6H9BO2S | ChemShuttle[1] |
| Molecular Weight | 156.01 g/mol | ChemShuttle[1] |
| Boiling Point (Predicted) | 307.9 ± 44.0 °C | |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.75 ± 0.53 |
Synthesis
A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route starts from 2-bromo-5-ethylthiophene.
Experimental Protocol: Synthesis of this compound
-
Lithiation: Dissolve 2-bromo-5-ethylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. Stir vigorously for 1-2 hours.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of this compound. The following sections outline the expected spectral data based on the analysis of similar thiophene boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the thiophene ring protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~7.5 | d |
| ~6.9 | d |
| ~2.9 | q |
| ~1.3 | t |
| ~5.0-8.0 | br s |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Thiophene-C5 |
| ~140 | Thiophene-C2 |
| ~135 | Thiophene-C3 |
| ~125 | Thiophene-C4 |
| ~25 | -CH₂- (Ethyl) |
| ~15 | -CH₃ (Ethyl) |
¹¹B NMR Spectroscopy: Boron-11 NMR is a specific technique for characterizing boron-containing compounds. For a tricoordinate boronic acid, a single broad peak is expected in the range of δ 25-35 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Note that boronic acids can form trimeric anhydrides (boroxines) in aprotic solvents, which can complicate spectra. Using a protic solvent like methanol-d₄ can help to break up these oligomers.
-
Acquisition: Record ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation: In mass spectrometry, boronic acids can be challenging to analyze due to their tendency to dehydrate and form cyclic boroxines.[2] Common ionization techniques include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
ESI-MS: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ or adducts with solvent or salts. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.
-
GC-MS: Derivatization with a silylating agent is often required to increase volatility. The resulting spectrum would show the molecular ion of the derivatized compound and characteristic fragmentation patterns.[2]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), an aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere with stirring for several hours until completion, which can be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive framework for its characterization, including its physical and chemical properties, a plausible synthetic route, and detailed analytical protocols. While experimental data for this specific molecule is limited in public databases, the information presented, based on established chemical principles and data from analogous compounds, offers a robust starting point for researchers. Experimental verification of the predicted data is recommended for any application.
References
(5-Ethylthiophen-2-yl)boronic acid: A Technical Overview of Physical Properties
(5-Ethylthiophen-2-yl)boronic acid is an organoboron compound integral to the synthesis of complex organic molecules, particularly within the fields of medicinal chemistry and materials science. As a derivative of thiophene, a sulfur-containing heterocycle, it serves as a crucial building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides a detailed summary of its core physical properties for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. The data, compiled from various chemical data repositories, are summarized below. It is important to note that several of these values are predicted through computational models and may vary from empirically determined figures.
| Property | Value |
| CAS Number | 162607-16-1 |
| Molecular Formula | C₆H₉BO₂S |
| Molecular Weight | 156.01 g/mol |
| Appearance | Solid (typical for boronic acids) |
| Boiling Point | 307.9 ± 44.0 °C at 760 mmHg (Predicted)[1][2] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1] |
| pKa | 8.75 ± 0.53 (Predicted)[1] |
| Flash Point | 140.042 °C[2] |
Solubility Profile
Specific solubility data for this compound in various organic solvents is not extensively documented. However, the general solubility of boronic acids can be characterized as follows:
-
High Solubility: Generally observed in polar aprotic solvents like ethers (e.g., dioxane) and ketones.
-
Moderate Solubility: Often seen in chlorinated solvents such as chloroform.
-
Low Solubility: Typically exhibit very low solubility in nonpolar hydrocarbon solvents.[3]
The solubility of boronic acids can be influenced by their tendency to form reversible covalent complexes with diols, a property that can be exploited to enhance solubility in certain media.[4] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can also affect their solubility characteristics.[4]
Experimental Protocols: General Methodologies
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in publicly available literature, the following outlines standard methodologies employed for such characterizations.
Melting Point Determination
The melting point of a solid boronic acid is typically determined using a digital melting point apparatus.
-
Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed into the heating block of the apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. It is crucial to note that for boronic acids, the observed "melting point" may in fact be a decomposition or dehydration point, which can lead to variability in reported values.[5]
pKa Determination
The acidity constant (pKa) of a boronic acid is a measure of its Lewis acidity. Potentiometric titration is a common method for its determination.
-
Solution Preparation: A solution of the boronic acid is prepared in a suitable solvent system, often a water-miscible co-solvent mixture (e.g., water/DMSO or water/methanol), due to the limited aqueous solubility of many arylboronic acids.[6]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at which half of the boronic acid has been neutralized.[7]
Logical and Experimental Workflows
Visualizing the application and characterization of this compound provides a clearer understanding of its role in synthesis and analysis. The following diagrams, rendered in DOT language, illustrate key processes.
Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.
Caption: General Workflow for Melting Point Determination.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 7. DSpace [kuscholarworks.ku.edu]
An In-depth Technical Guide to (5-Ethylthiophen-2-yl)boronic Acid: A Key Building Block in Chemical Synthesis and Drug Discovery
(5-Ethylthiophen-2-yl)boronic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its utility as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, has positioned it as a valuable reagent for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental details and quantitative data relevant to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid functional group [-B(OH)₂] at the 2-position. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 162607-16-1 |
| Molecular Formula | C₆H₉BO₂S |
| Molecular Weight | 156.01 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO |
Note: Some physical properties may vary depending on the purity and physical state of the compound.
Synthesis of this compound
The synthesis of aryl and heteroaryl boronic acids often involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common route to this compound starts from 2-ethylthiophene.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: lithiation of 2-ethylthiophene followed by borylation and hydrolysis.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
2-Ethylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-ethylthiophene and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, ensuring the temperature remains below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled in an ice bath, and aqueous hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
-
Thiophene protons: Two doublets in the aromatic region (approximately 6.8-7.5 ppm), corresponding to the protons at the 3- and 4-positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.
-
Ethyl group protons: A quartet (approximately 2.8 ppm) for the methylene (-CH₂-) protons and a triplet (approximately 1.3 ppm) for the methyl (-CH₃) protons.
-
Boronic acid protons: A broad singlet for the two hydroxyl (-OH) protons, which may be exchangeable with D₂O. The chemical shift of this peak can be highly variable.
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
-
Thiophene carbons: Four signals in the aromatic region (approximately 125-150 ppm). The carbon attached to the boron atom would likely be deshielded.
-
Ethyl group carbons: Two signals in the aliphatic region, one for the methylene carbon (around 23 ppm) and one for the methyl carbon (around 15 ppm).
Applications in Drug Discovery and Development
Thiophene derivatives are prevalent in many pharmaceuticals, and the introduction of a boronic acid moiety provides a reactive handle for further molecular elaboration.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl halides or triflates. This reaction is fundamental in building the carbon skeleton of many drug candidates.
Biological Significance of Thiophene-containing Compounds
Thiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of novel thiophene-containing compounds using building blocks like this compound is a key strategy in the discovery of new therapeutic agents.
While specific quantitative biological data for this compound itself is not extensively published, its derivatives are often evaluated for their biological activity. For instance, various thiophene derivatives have been synthesized and tested for their inhibitory effects on different enzymes or their cytotoxic effects on cancer cell lines. The data from such studies, typically presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, are crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the pharmaceutical industry. Its ability to participate in robust and efficient cross-coupling reactions makes it an essential tool for the construction of complex molecular architectures. Further research into the synthesis of novel derivatives of this compound and the evaluation of their biological activities will likely lead to the discovery of new and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals working in the dynamic field of drug discovery and development.
References
An In-depth Technical Guide to (5-Ethylthiophen-2-yl)boronic acid
This technical guide provides a comprehensive overview of (5-Ethylthiophen-2-yl)boronic acid, a key building block for researchers and professionals in drug development and materials science. The document details its chemical identifiers, outlines a general synthetic protocol, and illustrates its application in the synthesis of novel compounds.
Core Compound Identifiers
This compound is a member of the heteroarylboronic acid family, which is widely utilized in organic synthesis. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| CAS Number | 162607-16-1 | [1][2][3] |
| Molecular Formula | C₆H₉BO₂S | [1] |
| Molecular Weight | 156.01 g/mol | [1] |
| Synonyms | 5-Ethylthiophene-2-boronic acid, 2-Ethylthiophene-5-boronic acid, this compound | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows established procedures for the preparation of heteroarylboronic acids. A general and widely adopted method involves the lithiation of an appropriate thiophene precursor followed by quenching with a trialkyl borate and subsequent hydrolysis.[5][6]
General Synthetic Protocol:
A two-step, one-pot synthesis is commonly employed for preparing thiophene boronic acids. The procedure generally involves the following steps:
-
Lithiation of 2-Bromo-5-ethylthiophene: To a solution of 2-bromo-5-ethylthiophene in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a strong organolithium base such as n-butyllithium is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange, forming the 5-ethylthiophen-2-yllithium intermediate.
-
Borylation: A trialkyl borate, most commonly triisopropyl borate or trimethyl borate, is then added to the solution of the lithiated thiophene at the same low temperature. The reaction is allowed to proceed for a set time, during which the boronic ester is formed.
-
Hydrolysis: The reaction is then quenched by the addition of an aqueous acid, such as hydrochloric acid. This step hydrolyzes the boronic ester to the desired this compound.
-
Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield the pure this compound.
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Boronic acids, in particular, have gained prominence as versatile building blocks in drug discovery, underscored by the successful development of several FDA-approved boronic acid-containing drugs.[5][7]
This compound serves as a crucial intermediate in the synthesis of more complex molecules, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][9] This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl halides, providing a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications.[9]
The logical workflow for the utilization of this compound in a drug discovery program is depicted in the following diagram.
This workflow illustrates the synthesis of the boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction with a suitable partner (an aryl or heteroaryl halide) to generate a library of novel thiophene derivatives. These new chemical entities can then be subjected to biological screening to identify lead compounds for further optimization in the drug discovery pipeline. The ethyl group on the thiophene ring can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds, potentially leading to improved pharmacokinetic profiles.[8]
In addition to drug discovery, thiophene-based materials are integral to the development of organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). The Suzuki-Miyaura coupling, utilizing building blocks like this compound, is a key method for synthesizing the conjugated polymer backbones required for these applications.[10]
The following diagram illustrates the logical relationship in the synthesis of a thiophene-containing conjugated polymer.
This diagram shows how this compound can be copolymerized with an aryl dihalide via Suzuki-Miyaura polycondensation to create a conjugated polymer. These polymers are the active components in various organic electronic devices.
References
- 1. 5-ETHYLTHIOPHENYLBORONIC ACID | 162607-16-1 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-ethylthiophen-2-ylboronic acid;CAS No.:162607-16-1 [chemshuttle.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lv.bloomtechz.com [lv.bloomtechz.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of (5-Ethylthiophen-2-yl)boronic acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of (5-Ethylthiophen-2-yl)boronic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines general solubility trends for structurally related arylboronic acids, provides a detailed experimental protocol for solubility determination, and contextualizes the importance of solubility in its application in drug development.
Introduction
This compound is a heterocyclic organoboron compound that serves as a crucial building block in medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the synthesis of complex molecular architectures.[1][2][3] The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and overall process efficiency.
This technical guide addresses the current gap in specific solubility data for this compound by providing a framework for its determination and application.
General Solubility Characteristics of Arylboronic Acids
Arylboronic acids generally exhibit poor solubility in nonpolar, hydrocarbon solvents and higher solubility in polar aprotic and protic solvents.[5] The presence of the thiophene ring and the ethyl group in the target molecule will influence its polarity and crystal lattice energy, thus affecting its solubility profile.
Data Presentation: Qualitative Solubility Trends of Arylboronic Acids
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents, extrapolated from data on phenylboronic acid and other arylboronic acids.[5]
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale and Remarks |
| Ethers | Tetrahydrofuran (THF), Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are commonly used as solvents for Suzuki-Miyaura coupling reactions.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Similar to ethers, the carbonyl group in ketones can accept hydrogen bonds from the boronic acid.[5] |
| Alcohols | Methanol, Ethanol | Moderate to High | Polar protic solvents can both donate and accept hydrogen bonds, leading to good solubility. Thiophene-2-boronic acid is noted to be soluble in methanol.[6] There is a potential for esterification with the alcohol. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. Phenylboronic acid exhibits moderate solubility in chloroform.[5] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity of these solvents is generally too low to effectively solvate the polar boronic acid functional group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are generally poor solvents for boronic acids and are often used as anti-solvents for crystallization or purification.[5] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are effective at solvating a wide range of organic compounds, including boronic acids. |
Experimental Protocol for Solubility Determination: The Dynamic (Polythermal) Method
The dynamic method is a reliable technique for determining the equilibrium solubility of a compound in a solvent as a function of temperature. It involves visually or instrumentally observing the temperature at which a known concentration of the solute completely dissolves upon controlled heating. The following protocol is adapted from established methods for determining the solubility of arylboronic acids.[5]
3.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and small stir bars
-
Controlled temperature bath (e.g., oil bath or a programmable heating block)
-
Calibrated thermometer or temperature probe (precision ±0.1 °C)
-
Optional: Turbidity sensor or laser light scattering probe for automated detection
3.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into a glass vial.
-
Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of known composition (mole fraction or g/100g solvent).
-
Add a magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation and ingress of atmospheric moisture.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C per minute) to allow the system to maintain equilibrium.
-
Carefully monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the dissolution temperature (T_sol) for that specific concentration.
-
If using a turbidity probe, T_sol is the temperature at which the turbidity drops to that of the pure solvent.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Construct a solubility curve by plotting the dissolution temperature (T_sol) on the y-axis against the mole fraction (x) or concentration of the solute on the x-axis.
-
The resulting curve provides the solubility of this compound in the tested solvent across a range of temperatures.
-
Mandatory Visualizations
4.1. Logical Workflow for Solvent Selection and Solubility Determination
The following diagram outlines a systematic approach for researchers to select an appropriate solvent and determine the solubility of a boronic acid for a specific application, such as a Suzuki-Miyaura coupling reaction.
Caption: Workflow for solvent selection and solubility determination.
4.2. Role of Boronic Acids in Drug Development: Enzyme Inhibition
Boronic acids are a prominent class of enzyme inhibitors in drug development. Their mechanism of action often involves the formation of a reversible covalent bond with a key amino acid residue, such as serine, in the enzyme's active site. This interaction mimics the transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[7][8][9][10] The diagram below illustrates this general mechanism.
Caption: Mechanism of enzyme inhibition by a boronic acid.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to proceed with its application. By understanding the general solubility trends of related arylboronic acids and employing the detailed dynamic method for solubility determination, users can generate the critical data needed to optimize their synthetic and formulation processes. The role of boronic acids as enzyme inhibitors highlights the importance of such fundamental physicochemical characterization in the broader context of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of (5-Ethylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(5-Ethylthiophen-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many boronic acids, its stability is a critical factor for successful and reproducible synthetic outcomes, as well as for ensuring the quality and shelf-life of intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Core Concepts of Boronic Acid Stability
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways:
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This degradation pathway can be catalyzed by moisture, as well as acidic or basic conditions.
-
Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts. Exposure to air (oxygen) can facilitate this degradation.
Furthermore, factors such as temperature and light can accelerate these degradation processes. Understanding and controlling these factors are paramount for maintaining the integrity of the compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on data from structurally similar thiophene boronic acids:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows down the kinetics of hydrolytic and oxidative reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation of the electron-rich boronic acid moiety. |
| Moisture | Dry/Desiccated Environment | Minimizes hydrolysis of the boronic acid to the corresponding thiophene. |
| Light | Amber Vial/Protection from Light | Prevents potential photolytic degradation. |
Stability and Degradation Pathway
The following diagram illustrates the key factors influencing the stability of this compound and its primary degradation pathways.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a series of forced degradation studies can be performed. These studies are essential for identifying potential degradation products and determining the intrinsic stability of the molecule.
Stability-Indicating HPLC Method Development
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. This method must be able to separate the parent compound from all potential degradation products.
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape. The exact ratio should be optimized for optimal separation.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV scan of the compound (typically in the range of 230-280 nm for thiophene derivatives).
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition provides an indication of the thermal stability.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in buffers of different pH values (e.g., pH 2, pH 7, and pH 9).
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Photostability Assessment (ICH Q1B)
Objective: To assess the stability of the compound under exposure to light.
Experimental Protocol:
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After the exposure period, analyze both the exposed and control samples using the validated stability-indicating HPLC method. Compare the chromatograms to identify any photodegradation products.
Conclusion
The stability of this compound is a critical parameter that requires careful consideration in its handling, storage, and application in drug discovery and development. By adhering to the recommended storage conditions—refrigeration in a dry, inert atmosphere and protected from light—the integrity of the compound can be maintained. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to perform comprehensive stability assessments, ensuring the quality and reliability of this important synthetic building block.
Commercial Availability and Synthetic Strategies for (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide for Researchers
(5-Ethylthiophen-2-yl)boronic acid , a valuable heterocyclic building block in medicinal chemistry and materials science, is readily available from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed synthetic methodologies. It is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile reagent in their work.
Commercial Availability
This compound, identified by its CAS Number 162607-16-1, can be procured from several fine chemical suppliers. Notable vendors include ChemShuttle and Guidechem, who list the compound with purities typically around 97%. While pricing and stock levels vary, this accessibility facilitates its use in a range of research and development applications. For comparison, structurally similar compounds such as (5-Methylthiophen-2-yl)boronic acid and (5-Ethylthiophen-3-yl)boronic acid are also commercially available, offering avenues for structure-activity relationship (SAR) studies.
Physicochemical and Technical Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, are often predicted and may vary. Researchers should consult the supplier's certificate of analysis for lot-specific data.
| Property | Value | Source |
| CAS Number | 162607-16-1 | ChemShuttle |
| Molecular Formula | C₆H₉BO₂S | ChemShuttle |
| Molecular Weight | 156.01 g/mol | ChemShuttle |
| Purity | ≥97% | Guidechem |
| Appearance | Off-white to light yellow powder | Generic Supplier Data |
| Predicted Boiling Point | 307.9 ± 44.0 °C at 760 mmHg | Generic Supplier Data |
| Predicted Density | 1.20 ± 0.1 g/cm³ | Generic Supplier Data |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and widely applicable method for the preparation of 2-substituted thiophene boronic acids is through the lithiation of the corresponding thiophene followed by borylation. The following protocol is a generalized procedure adapted from established methods for similar substrates.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Materials:
-
2-Ethylthiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Lithiation of 2-Ethylthiophene:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (10 mL per 10 mmol of 2-ethylthiophene).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-ethylthiophene (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium salt may result in a color change.
-
-
Borylation:
-
To the solution of the lithiated thiophene, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the phenyl ring and their ability to engage in various biological interactions. Boronic acids, on the other hand, are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.
While specific biological targets for this compound are not yet widely reported, its structural motifs suggest potential applications as an inhibitor of various enzymes. For instance, benzo[b]thiophene boronic acids, which share a similar core structure, have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics[1]. The boronic acid moiety acts as a transition-state analog, binding to the active site of the enzyme.
Potential Signaling Pathway Involvement:
Given the role of related boronic acids as enzyme inhibitors, a hypothetical signaling pathway where this compound could act is in the disruption of bacterial cell wall synthesis by inhibiting a key enzyme.
Caption: Hypothetical pathway of β-lactamase inhibition by a thiophene boronic acid.
This diagram illustrates how a β-lactam antibiotic would normally inhibit penicillin-binding proteins (PBPs) to disrupt cell wall synthesis, leading to cell lysis. However, in resistant bacteria, metallo-β-lactamase inactivates the antibiotic. This compound, as a hypothetical inhibitor, would block the action of metallo-β-lactamase, thereby restoring the efficacy of the β-lactam antibiotic.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. The synthetic route via lithiation and borylation of 2-ethylthiophene provides a reliable method for its preparation. While its specific biological activities are an area of ongoing research, its structural features suggest it as a promising candidate for the development of novel enzyme inhibitors, particularly in the context of antimicrobial research. This guide provides a foundational resource for scientists to explore the applications of this valuable compound.
References
Spectroscopic Profile of (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (5-Ethylthiophen-2-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific compound is not publicly available, this guide presents predicted values and data from the closely related analogue, (5-Methylthiophen-2-yl)boronic acid, to offer valuable insights for characterization and analysis.
Spectroscopic Data Summary
The following tables summarize the expected and analogue-derived spectroscopic data for this compound. These values are crucial for the structural elucidation and purity assessment of the compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Compound: this compound Solvent: DMSO-d₆ (predicted)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Expected | ~7.5 | d | 1H | H-3 |
| ~6.9 | d | 1H | H-4 | |
| 2.8 | q | 2H | -CH₂- | |
| 1.25 | t | 3H | -CH₃ | |
| ~8.0 (broad s) | 2H | B(OH)₂ | ||
| (5-Methylthiophen-2-yl)boronic acid (Analogue) | Data not available in search results |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Expected | ~150 | C-5 |
| ~140 | C-2 | |
| ~135 | C-3 | |
| ~125 | C-4 | |
| ~23 | -CH₂- | |
| ~15 | -CH₃ | |
| (5-Methylthiophen-2-yl)boronic acid (Analogue) | Data not available in search results |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and established spectroscopic principles. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and temperature.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Expected | ||
| 3500-3200 | Broad, Strong | O-H stretch (B(OH)₂) |
| ~3100 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | B-C stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion Type | Comments |
| Expected | ||
| 156 | [M]⁺ | Molecular ion peak for the most abundant isotopes (¹¹B, ³²S). |
| 139 | [M-OH]⁺ | Loss of a hydroxyl group. |
| 111 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |
Note: Mass spectrometry of boronic acids can sometimes be complicated by the formation of cyclic anhydrides (boroxines) in the gas phase, which may lead to ions at higher m/z values.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse width with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer's software.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition C₆H₉BO₂S.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Quantum Chemical Calculations for (5-Ethylthiophen-2-yl)boronic acid: A Technical Guide
Disclaimer: This document presents a hypothetical technical guide based on established computational chemistry protocols. As of late 2025, specific quantum chemical studies for (5-Ethylthiophen-2-yl)boronic acid have not been extensively published. The quantitative data herein is illustrative and representative of results expected for similar thiophene-based boronic acid derivatives, intended to serve as a reference for researchers in drug development and materials science.
Introduction
This compound is a member of the heteroaryl boronic acid family, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions has made them indispensable for constructing complex organic molecules, including active pharmaceutical ingredients (APIs). The electronic and structural properties of these molecules are critical determinants of their reactivity, stability, and biological activity.
Quantum chemical calculations provide a powerful, non-experimental method to elucidate these properties at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic structures, spectroscopic signatures (NMR, IR), and reactivity descriptors. This guide outlines a comprehensive computational protocol for the theoretical investigation of this compound, offering a framework for its characterization and for predicting its behavior in various chemical environments.
Computational & Experimental Protocols
Computational Methodology
A robust computational approach is essential for obtaining reliable theoretical data. The following protocol outlines a standard workflow for the quantum chemical analysis of this compound.
2.1.1 Software and Hardware All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[1][2] These computations are typically run on high-performance computing (HPC) clusters to manage the computational cost associated with the chosen levels of theory.
2.1.2 Molecular Geometry Optimization The initial 3D structure of this compound is built and subjected to geometry optimization. This process locates the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[3][4][5][6]
-
Basis Set: 6-311+G(d,p). This Pople-style basis set is suitable for organic molecules containing second-row elements like sulfur, with diffuse functions (+) to describe non-covalent interactions and polarization functions (d,p) for improved geometry and electronic property prediction.[7][8]
-
Solvation Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used to simulate a solvent environment (e.g., water or DMSO) to provide more realistic predictions of molecular properties in solution.
2.1.3 Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This analysis serves two purposes:
-
Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of IR Spectrum: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, allowing for the prediction of its infrared (IR) spectrum. Calculated frequencies are often scaled by an empirical factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set deficiencies.[9]
2.1.4 Electronic Property and Frontier Molecular Orbital (FMO) Analysis The optimized geometry is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.
2.1.5 NMR Chemical Shift Prediction Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[10][11][12]
-
Method: GIAO-DFT
-
Functional/Basis Set: B3LYP/6-311+G(d,p)
-
Reference Standard: Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Experimental Protocols (Generalized)
For validation of theoretical results, experimental data is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to TMS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or Attenuated Total Reflectance (ATR) method in the range of 4000-400 cm⁻¹.
Results and Discussion
This section presents illustrative data that would be obtained from the computational protocol described above.
Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters are summarized in Table 1. The planarity of the thiophene ring and the orientation of the boronic acid and ethyl groups are critical features.
| Table 1: Illustrative Optimized Geometrical Parameters | |
| Bond Lengths (Å) | |
| C2-B | 1.558 |
| B-O1 | 1.375 |
| B-O2 | 1.375 |
| S1-C2 | 1.765 |
| S1-C5 | 1.721 |
| C5-C6 | 1.510 |
| C6-C7 | 1.539 |
| **Bond Angles (°) ** | |
| S1-C2-B | 124.5 |
| O1-B-O2 | 118.9 |
| C2-B-O1 | 120.5 |
| C4-C5-C6 | 128.1 |
| C5-C6-C7 | 112.3 |
Frontier Molecular Orbitals and Electronic Properties
The analysis of Frontier Molecular Orbitals (FMOs) provides insight into the molecule's reactivity. The HOMO is typically localized over the electron-rich thiophene ring, indicating its role as an electron donor. The LUMO is often distributed across the boronic acid moiety and the aromatic system, marking it as the site for nucleophilic attack.
| Table 2: Illustrative Electronic Properties | |
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.15 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 eV |
| Dipole Moment | 2.85 Debye |
A larger HOMO-LUMO gap, as illustrated here, suggests high kinetic stability and low chemical reactivity.
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental IR spectra to assign characteristic peaks. Key vibrational modes for thiophene and boronic acid groups are highlighted in Table 3.
| Table 3: Illustrative Vibrational Frequencies (cm⁻¹) | ||
| Vibrational Mode | Calculated (Scaled) | Hypothetical Experimental |
| O-H Stretch (Boronic Acid) | 3450 | 3465 |
| C-H Stretch (Aromatic) | 3105 | 3110 |
| C-H Stretch (Ethyl) | 2970 | 2975 |
| C=C Stretch (Thiophene) | 1580 | 1585 |
| B-O Stretch | 1355 | 1360 |
| C-S Stretch | 840 | 845 |
Predicted NMR Spectra
Predicted NMR chemical shifts are invaluable for confirming molecular structure. The theoretical data in Table 4 shows expected chemical shifts for the hydrogen and carbon atoms in the molecule.
| Table 4: Illustrative Predicted NMR Chemical Shifts (ppm) | |
| ¹H NMR | |
| H (Thiophene C3) | 7.35 |
| H (Thiophene C4) | 7.10 |
| -CH₂- (Ethyl) | 2.95 |
| -CH₃ (Ethyl) | 1.30 |
| -OH (Boronic Acid) | 5.50 (broad) |
| ¹³C NMR | |
| C2 (Thiophene) | 145.0 |
| C3 (Thiophene) | 128.5 |
| C4 (Thiophene) | 126.0 |
| C5 (Thiophene) | 150.2 |
| -CH₂- (Ethyl) | 25.5 |
| -CH₃ (Ethyl) | 15.8 |
Visualizations
Diagrams generated using Graphviz provide clear visual representations of workflows and relationships.
Caption: Computational workflow for quantum chemical analysis.
Caption: Relationship between molecular properties and applications.
Conclusion
This technical guide has outlined a comprehensive, albeit illustrative, framework for the quantum chemical investigation of this compound. By leveraging Density Functional Theory, researchers can gain significant insights into the structural, electronic, and spectroscopic properties of this molecule. The presented computational workflow, from geometry optimization to spectral prediction, provides a solid foundation for future theoretical and experimental studies. The illustrative data demonstrates the depth of information that can be obtained, which is critical for rational drug design, catalyst development, and the synthesis of novel organic materials. The validation of these theoretical predictions with experimental data remains a crucial step to ensure the accuracy and applicability of the computational models.
References
- 1. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with (5-Ethylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Ethylthiophen-2-yl)boronic acid. This versatile building block is valuable for the synthesis of 5-aryl-2-ethylthiophenes, which are significant scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar thiophene derivatives and serve as a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[3][4] this compound is a useful reagent for introducing the 5-ethylthiophene moiety into various molecular frameworks, a common feature in biologically active compounds.
Thiophene-containing compounds are integral to many pharmaceuticals and agrochemicals.[5] The development of efficient synthetic routes to novel thiophene derivatives is therefore of high importance in drug discovery and development.
Reaction Scheme
The general reaction scheme for the Suzuki coupling of this compound with an aryl halide is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical workflow for performing and analyzing a Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for (5-Ethylthiophen-2-yl)boronic Acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for (5-Ethylthiophen-2-yl)boronic acid in organic electronics are limited in publicly available literature. Therefore, these application notes and protocols are based on the extensively studied and structurally similar analogue, (5-hexylthiophen-2-yl)boronic acid and its resulting polymer, poly(3-hexylthiophene) (P3HT) . The methodologies and expected outcomes detailed below are highly relevant and transferable to research involving this compound, but may require optimization. The shorter ethyl side chain is expected to decrease solubility but may enhance charge transport due to closer polymer chain packing.
Introduction
(5-Alkylthiophen-2-yl)boronic acids are crucial building blocks for the synthesis of conjugated polymers used in a variety of organic electronic devices. Their utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a versatile method for carbon-carbon bond formation. This allows for the creation of well-defined poly(3-alkylthiophene)s (P3ATs), which are p-type semiconducting polymers with applications in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The alkyl substituent, such as the ethyl group in this compound, is critical for ensuring solubility of the resulting polymer in common organic solvents, enabling solution-based processing of electronic devices.
Applications in Organic Electronics
Polymers derived from (5-alkylthiophen-2-yl)boronic acids are valued for their excellent charge transport properties and compatibility with flexible substrates.
-
Organic Field-Effect Transistors (OFETs): P3ATs serve as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the regioregularity and molecular weight of the polymer, which influences the thin-film morphology and, consequently, the charge carrier mobility.
-
Organic Photovoltaics (OPVs): In OPVs, P3ATs are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor such as a fullerene derivative (e.g., PCBM). The efficiency of the solar cell is influenced by the polymer's electronic energy levels (HOMO/LUMO) and its ability to form an optimal nanostructured blend with the acceptor.
-
Organic Light-Emitting Diodes (OLEDs): While less common as the primary emissive material, thiophene-based polymers can be utilized in the hole transport layers of OLEDs due to their suitable HOMO levels and good hole mobility, facilitating efficient charge injection and transport.
Quantitative Data Summary
The following tables summarize typical performance data for devices fabricated using poly(3-hexylthiophene) (P3HT) as a proxy for polymers derived from this compound.
Table 1: Typical OFET Performance of Poly(3-alkylthiophene)s
| Polymer | Dielectric | Mobility (μ) (cm²/Vs) | On/Off Ratio | Ref. |
| P3HT | SiO₂ (OTS-treated) | 0.14 | > 10⁴ | [1] |
| P3HT | SiO₂ (APTMS-treated) | > 4 x 10⁻² | > 10⁴ | [2] |
| TT-BT Copolymer | BGTC | 0.1 | 3.5 x 10³ | [3] |
BGTC: Bottom-Gate, Top-Contact. OTS: Octadecyltrichlorosilane. APTMS: 3-aminopropyltrimethoxysilane.
Table 2: Typical OPV Performance of Poly(3-alkylthiophene):Acceptor Blends
| Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Ref. |
| P3HT | PC₆₁BM | 0.66 | 10.58 | 52 | 3.60 | [4] |
| P3HT | IC₆₀BA | 0.78 | 9.1 | 50 | 3.5 | [4] |
| P3HT | PC₆₁BM | - | - | - | up to 6 | [5] |
Voc: Open-circuit voltage. Jsc: Short-circuit current density. FF: Fill Factor. PCE: Power Conversion Efficiency. PCBM:[6][6]-Phenyl-C61-butyric acid methyl ester. ICBA: Indene-C60 bisadduct.
Table 3: Electronic Properties of Poly(3-hexylthiophene) (P3HT)
| Property | Value (eV) | Method | Ref. |
| HOMO | -4.7 to -5.2 | Experimental | [7][8] |
| LUMO | -3.1 to -3.2 | Experimental | [8][9] |
| Optical Band Gap | ~1.9 - 2.0 | Experimental/Theoretical | [10] |
HOMO: Highest Occupied Molecular Orbital. LUMO: Lowest Unoccupied Molecular Orbital.
Experimental Protocols
Synthesis of Poly(3-alkylthiophene) via Suzuki-Miyaura Coupling
This protocol describes a general method for the polymerization of a 2-bromo-3-alkylthiophene with a thiophene boronic acid derivative.
Diagram: Suzuki-Miyaura Polymerization Workflow
Caption: Workflow for the synthesis of poly(3-alkylthiophene) via Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-3-alkylthiophene
-
(5-Alkylthiophen-2-yl)boronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[6]
-
Base (e.g., aqueous Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF))[6]
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
-
Methanol, Acetone, Hexane, Chloroform (for purification)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 2-bromo-3-alkylthiophene, (5-alkylthiophen-2-yl)boronic acid pinacol ester, and the palladium catalyst in the anhydrous solvent.
-
Add the base (e.g., 2M aqueous K₂CO₃ solution).
-
Degas the mixture by several freeze-pump-thaw cycles or by bubbling with N₂/Ar for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol or acetone to precipitate the polymer.
-
Collect the crude polymer by filtration and wash with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is collected from the chloroform fraction.
-
Precipitate the chloroform solution in methanol, filter, and dry the final polymer under vacuum.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a standard OFET device using a P3AT as the semiconductor.
Diagram: OFET Fabrication Workflow
Caption: Workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.
Materials:
-
Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric).
-
P3AT solution (e.g., 5-10 mg/mL in chloroform or dichlorobenzene).
-
Surface treatment agent (e.g., Octadecyltrichlorosilane (OTS) or Hexamethyldisilazane (HMDS)).
-
Gold (Au) for source and drain electrodes.
-
Solvents for cleaning (Acetone, Isopropanol).
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with an oxygen plasma or UV/Ozone cleaner to create a hydrophilic surface. Then, apply a self-assembled monolayer (SAM) of OTS or HMDS by vapor deposition or solution immersion to create a hydrophobic surface, which improves the morphology of the polymer film.
-
Active Layer Deposition: Spin-coat the P3AT solution onto the treated substrate. The thickness of the film can be controlled by the solution concentration and spin speed.
-
Annealing: Anneal the substrate on a hotplate (typically 100-150 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the crystallinity of the polymer film.
-
Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., 40-50 nm of Au) through a shadow mask onto the P3AT film.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions.
Fabrication of a Conventional OPV Device
This protocol describes the fabrication of a standard bulk heterojunction solar cell.[5][11]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates.
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion.
-
P3AT and an electron acceptor (e.g., PCBM) blend solution (e.g., 1:1 weight ratio in chlorobenzene or dichlorobenzene).
-
Low work function metal for cathode (e.g., Calcium (Ca) or Lithium Fluoride (LiF)).
-
High work function metal for capping layer (e.g., Aluminum (Al)).
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal on a hotplate (e.g., 120-140 °C).
-
Active Layer Deposition: In an inert atmosphere, spin-coat the P3AT:PCBM blend solution onto the PEDOT:PSS layer.
-
Active Layer Annealing: Anneal the active layer (e.g., 130-150 °C) to optimize the morphology of the bulk heterojunction.
-
Cathode Deposition: Thermally evaporate the cathode (e.g., LiF followed by Al, or Ca followed by Al) through a shadow mask to define the device area.
-
Encapsulation and Characterization: Encapsulate the device to protect it from air and moisture. Measure the current-voltage characteristics under simulated solar illumination (e.g., AM1.5G, 100 mW/cm²).
Signaling Pathways and Logical Relationships
Diagram: Energy Level Diagram of a P3AT:PCBM OPV
Caption: Energy level diagram illustrating the charge generation and collection process in a P3HT:PCBM organic photovoltaic device.
References
- 1. Preprocessing Affords 3D Crystalline Poly(3-hexylthiophene) Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers using (5-Ethylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conjugated polymers utilizing (5-Ethylthiophen-2-yl)boronic acid as a key monomer. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling polymerization, a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of a wide array of conjugated polymers.
Conjugated polymers derived from substituted thiophenes are of significant interest due to their tunable electronic and optical properties, making them suitable for a variety of applications in organic electronics, sensing, and bioelectronics. The ethyl substituent on the thiophene ring can enhance solubility and influence the solid-state packing of the polymer chains, thereby affecting device performance.
Suzuki-Miyaura Polycondensation: An Overview
Suzuki-Miyaura polycondensation is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide.[1] This step-growth polymerization method is widely employed for the synthesis of conjugated polymers due to its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a wide range of monomers.[1]
A general reaction scheme for the synthesis of an alternating copolymer using this compound and a dibromoaromatic comonomer is presented below. The properties of the resulting polymer can be tuned by the choice of the comonomer (Ar).
Caption: General scheme for Suzuki-Miyaura polycondensation.
Experimental Protocol: Synthesis of a Poly[(5-ethylthiophen-2-yl)-alt-(9,9-dioctylfluorene-2,7-diyl)]
This protocol describes a representative synthesis of an alternating conjugated polymer using this compound and 2,7-dibromo-9,9-dioctylfluorene as the comonomer.
Materials:
-
This compound
-
2,7-dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.05 eq), 2,7-dibromo-9,9-dioctylfluorene (1.00 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous toluene to the flask via syringe. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Degas the base solution by bubbling with inert gas for 30 minutes. Add the degassed potassium carbonate solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere. The reaction is typically allowed to proceed for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with deionized water (3x), followed by a wash with dilute HCl, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Further purify the polymer by Soxhlet extraction with acetone, followed by hexane, and finally dissolve the polymer in a minimal amount of hot chloroform or toluene and re-precipitate into methanol.
-
Dry the final polymer product under vacuum.
-
Caption: Experimental workflow for polymer synthesis.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and optoelectronic properties.
| Property | Typical Technique(s) | Expected Outcome for Poly(alkylthiophene) derivatives |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn: 10-50 kDa; Mw: 20-100 kDa |
| Polydispersity Index (PDI) | GPC | 1.5 - 3.0 |
| Optical Absorption | UV-Vis Spectroscopy | λmax (solution): 400-450 nm; λmax (film): 420-480 nm |
| Photoluminescence | Fluorescence Spectroscopy | Emission maximum blue-shifted from absorption edge |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Reversible oxidation/reduction peaks |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature > 300 °C |
Note: The values presented in the table are representative for poly(alkylthiophene) derivatives and may vary depending on the specific comonomer used and the final molecular weight of the polymer.
Potential Applications
Conjugated polymers based on ethylthiophene are promising materials for a range of applications in organic electronics and related fields. The ethyl side chain can improve processability from common organic solvents, which is crucial for the fabrication of thin-film devices.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers makes them suitable as the active layer in OFETs.
-
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of bulk heterojunction solar cells.
-
Organic Light-Emitting Diodes (OLEDs): As the emissive layer or as charge-transporting layers.
-
Sensors: The electronic properties of the polymer can be modulated by the presence of analytes, enabling their use in chemical and biological sensors.
-
Bioelectronics: The biocompatibility of some conjugated polymers allows for their use in applications such as neural interfaces and biosensors.[2]
Caption: Potential applications of the synthesized polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (5-Ethylthiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (5-Ethylthiophen-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The methodologies detailed herein are particularly relevant for the synthesis of novel organic materials and the development of new pharmaceutical agents, where the substituted thiophene motif is a prevalent structural feature.
Introduction
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become indispensable tools in organic synthesis.[1] These reactions facilitate the formation of a C-C bond between an organoborane (such as a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex.[1] this compound is a valuable building block, enabling the introduction of the 5-ethylthiophene-2-yl moiety into a wide array of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties of the thiophene ring.[2][3]
This document outlines optimized protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides, presenting quantitative data and detailed experimental procedures.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The following table summarizes the results of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between this compound and a selection of aryl bromides. These examples demonstrate the versatility of the methodology with both electron-rich and electron-deficient coupling partners.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 88 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 90 | 12 | 82 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / SPhos (4) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 91 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 75 |
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-aryl-5-ethylthiophene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a more rapid method for the coupling reaction, which can be beneficial for high-throughput synthesis.
Materials:
-
This compound (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound, the aryl bromide, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (15 mL).
-
Wash the organic layer with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 2-aryl-5-ethylthiophene derivative.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of (5-Ethylthiophen-2-yl)boronic Acid in the Synthesis of Aurora Kinase Inhibitors
(5-Ethylthiophen-2-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors for cancer therapy. Its application is highlighted in the development of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives , which have been identified as inhibitors of Aurora kinases, a family of enzymes that play a crucial role in cell division.
The thiophene moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacological properties. The incorporation of the 5-ethylthiophen-2-yl group through Suzuki-Miyaura cross-coupling reactions allows for the targeted modification of lead compounds to enhance their potency and selectivity as kinase inhibitors.
Application in the Synthesis of Aurora Kinase Inhibitors
A key application of this compound is in the synthesis of compounds targeting Aurora kinases. These serine/threonine kinases are essential for the proper execution of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[1][2] The inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.[3][4]
The general synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated 1H-imidazo[4,5-b]pyridin-2(3H)-one core structure. This reaction efficiently forms a carbon-carbon bond, attaching the ethylthiophene group to the core scaffold.
Quantitative Data
While specific quantitative data for compounds synthesized directly from this compound is primarily found within patent literature, the following table represents typical data for analogous Aurora kinase inhibitors with similar structural motifs, demonstrating the potency of this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50 in µM) |
| Example 1 | Aurora A | 15 | HCT116 | 0.5 |
| Example 2 | Aurora B | 25 | SW620 | 0.8 |
| Example 3 | Aurora A/B | 10 / 20 | HeLa | 0.3 |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a representative 1H-imidazo[4,5-b]pyridin-2(3H)-one derivative using this compound via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To synthesize 6-((5-ethylthiophen-2-yl)amino)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Materials:
-
6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0 eq), this compound (1.5 eq), and potassium phosphate (3.0 eq).
-
Purge the vessel with nitrogen gas for 10-15 minutes.
-
Add 1,4-dioxane and water (4:1 v/v) to the vessel.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 eq) and RuPhos (0.1 eq) in a small amount of 1,4-dioxane under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-((5-ethylthiophen-2-yl)amino)-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Signaling Pathway and Experimental Workflow
The synthesized 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives function by inhibiting the Aurora kinase signaling pathway, which is critical for cell cycle progression.
Caption: Aurora Kinase Signaling Pathway Inhibition.
The diagram above illustrates the central role of Aurora kinases A and B in regulating key mitotic events. The synthesized inhibitors, derived from this compound, block the activity of these kinases, leading to mitotic catastrophe and ultimately, apoptosis in cancer cells.
Caption: Experimental Workflow for Synthesis and Evaluation.
This workflow outlines the key steps from the initial Suzuki-Miyaura coupling of this compound to the final biological evaluation of the synthesized Aurora kinase inhibitors.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (5-Ethylthiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of thiophene rings is a critical step in the synthesis of a wide array of organic materials and pharmaceutical compounds. Thiophene derivatives are key building blocks in the development of conjugated polymers, advanced materials, and are present in numerous biologically active molecules.[1][2] Among the various cross-coupling methods, the Suzuki-Miyaura reaction stands out due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its organoboron reagents and byproducts.[1][3][4]
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Ethylthiophen-2-yl)boronic acid with aryl halides. This reaction is a powerful and efficient method for forming carbon-carbon bonds and constructing 2-aryl-5-ethylthiophene scaffolds, which are valuable intermediates in medicinal chemistry and materials science.
Clarification: Stille vs. Suzuki-Miyaura Coupling
It is important to distinguish between the Stille and Suzuki-Miyaura coupling reactions, as the choice of organometallic reagent is a key differentiator.
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent, such as a boronic acid (R-B(OH)₂), to couple with an organic halide or triflate. This method is generally preferred due to the low toxicity of the boron-containing reagents and byproducts.[1][5]
-
Stille Coupling: Utilizes an organostannane reagent (R-SnR'₃), which is often highly toxic and requires careful handling and purification to remove tin byproducts.[1][6][7][8]
The protocol detailed below is for the Suzuki-Miyaura coupling , as it correctly corresponds to the specified reagent, this compound.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:
Experimental Protocol
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of thiophene derivatives.[1][9]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equivalent)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equivalents)
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or reaction vial with a septum
-
Nitrogen or Argon gas supply (for inert atmosphere)
-
Stirring and heating apparatus (magnetic stirrer with hot plate or oil bath)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture to the flask.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-ethylthiophene.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura couplings of thiophene derivatives, providing a baseline for comparison. Note that optimal conditions may vary depending on the specific aryl halide used.
| Parameter | Condition | Reference |
| Thiophene Substrate | This compound | - |
| Coupling Partner | Aryl Bromide or Iodide | [1] |
| Catalyst | Pd(PPh₃)₄ | [1][3] |
| Catalyst Loading | 2-5 mol% | [1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [1][2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | [1][9][10] |
| Temperature | 80-110 °C | [1][9] |
| Reaction Time | 4-24 hours | [2] |
| Typical Yield | 70-95% | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (5-Ethylthiophen-2-yl)boronic acid as a Versatile Building Block for Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (5-Ethylthiophen-2-yl)boronic acid in the synthesis of high-performance organic light-emitting diode (OLED) materials. The protocols outlined below, based on established synthetic methodologies and device fabrication techniques, serve as a detailed guide for the development of novel emitters and charge-transport materials incorporating the 5-ethylthiophene-2-yl moiety.
Introduction
This compound is a valuable building block for the synthesis of conjugated organic materials used in OLEDs. The ethyl-substituted thiophene core offers a unique combination of electronic and physical properties. The electron-rich nature of the thiophene ring can be harnessed to tune the HOMO-LUMO energy levels of the resulting materials, influencing their emission color and charge-transport characteristics. The ethyl group can enhance solubility, which is particularly advantageous for solution-processed OLED fabrication.
The primary synthetic route employing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex π-conjugated systems that are essential for efficient electroluminescence.
Synthesis of OLED Materials
A common strategy for synthesizing OLED materials using this compound involves the Suzuki-Miyaura cross-coupling with a halogenated aromatic or heteroaromatic core. This approach allows for the modular design of materials with tailored photophysical and electrochemical properties.
General Synthetic Scheme
The following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction to synthesize a π-conjugated molecule for OLED applications.
Caption: General Suzuki-Miyaura coupling for OLED material synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a diaryl-substituted thiophene derivative.
Materials:
-
This compound
-
Aryl or heteroaryl dihalide (e.g., 1,4-dibromobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl dihalide (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Under the inert atmosphere, add a solvent mixture of toluene (16 mL), ethanol (4 mL), and deionized water (4 mL) via syringe.
-
Attach the reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.
Characterization of OLED Materials
The synthesized materials should be thoroughly characterized to determine their photophysical and electrochemical properties, which are crucial for predicting their performance in an OLED device.
| Property | Technique | Typical Data Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirmation of the molecular structure and purity. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature (Td). |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Emission maximum (λₑₘ), Quantum yield (Φₚₗ). |
| UV-Vis Absorption | UV-Vis Spectroscopy | Absorption maximum (λₐᵦₛ), Optical bandgap (E₉). |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels. |
OLED Device Fabrication and Characterization
The performance of the synthesized materials is evaluated by fabricating and testing OLED devices. A typical multilayer OLED structure is fabricated by thermal evaporation in a high-vacuum environment.
Experimental Workflow for OLED Fabrication
Caption: Workflow for OLED device fabrication.
Protocol for OLED Fabrication
Device Structure Example: ITO / HIL / HTL / EML / ETL / EIL / Al
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) material (synthesized from this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system
-
Spin coater (for solution-processed layers)
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO.
-
Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the HIL, HTL, EML, ETL, and EIL materials sequentially by thermal evaporation at controlled rates (typically 0.5-2 Å/s). The thickness of each layer is monitored using a quartz crystal microbalance.
-
-
Cathode Deposition: Without breaking the vacuum, deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.
-
Encapsulation: Transfer the completed devices to a nitrogen-filled glovebox. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Device Performance Characterization
The fabricated OLEDs are characterized to evaluate their electroluminescent performance.
Key Performance Parameters
| Parameter | Symbol | Unit | Description |
| Turn-on Voltage | Vₒₙ | V | The voltage at which the device begins to emit light (e.g., at 1 cd/m²). |
| Maximum Luminance | Lₘₐₓ | cd/m² | The maximum brightness achieved by the device. |
| Current Efficiency | η𝒸 | cd/A | The ratio of luminance to the current density. |
| Power Efficiency | ηₚ | lm/W | The ratio of luminous flux to the input electrical power. |
| External Quantum Efficiency | EQE | % | The ratio of the number of photons emitted to the number of electrons injected. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | CIE (x,y) | - | The color of the emitted light on the CIE 1931 color space diagram. |
Illustrative Device Performance Data
The following table presents representative performance data for an OLED device incorporating a material derived from a thiophene-based building block.
| Device Structure | Vₒₙ (V) | Lₘₐₓ (cd/m²) | η𝒸 (cd/A) | ηₚ (lm/W) | EQE (%) | CIE (x,y) |
| ITO/PEDOT:PSS/HTL/EML/TPBi/LiF/Al | 3.1 | 15,800 | 12.5 | 10.2 | 5.8 | (0.32, 0.61) |
Energy Level Diagram
The energy level diagram illustrates the alignment of the HOMO and LUMO levels of the different materials in the OLED, which is critical for efficient charge injection and transport.
Caption: Typical OLED energy level diagram.
Conclusion
This compound serves as a highly effective and versatile building block for the synthesis of novel organic materials for OLED applications. Its use in Suzuki-Miyaura cross-coupling reactions allows for the creation of a wide array of π-conjugated molecules with tunable properties. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in developing next-generation OLED materials with enhanced efficiency, stability, and color purity.
Application Notes and Protocols for C-C Bond Formation Using (5-Ethylthiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, essential for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1] This reaction facilitates the formation of a C-C bond between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[2]
(5-Ethylthiophen-2-yl)boronic acid is a valuable building block for the synthesis of thiophene-containing compounds. Thiophene derivatives are significant heterocyclic motifs present in numerous pharmaceutical agents and organic materials.[3] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.[6] The base is crucial for activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.
Palladium Catalyst and Ligands: A variety of palladium sources can be used, with common precursors being Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] The reactivity and stability of the catalyst are enhanced by the use of ligands, typically bulky and electron-rich phosphines.[7] For couplings involving heteroaromatic compounds like thiophenes, ligands such as SPhos and XPhos have been shown to be effective.[8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a widely used catalyst that is often effective without an additional ligand.[9]
Base: A base is essential for the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] Potassium phosphate (K₃PO₄) is often a good choice for couplings involving heteroaryl boronic acids.[8][9]
Solvent: The reaction is often performed in a mixture of an organic solvent and water.[5] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[5][10] The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvent prior to use is crucial to remove oxygen, which can deactivate the palladium catalyst.[5]
Data Presentation: Reaction Conditions for Thiophene Derivatives
The following tables summarize typical conditions for Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: General Conditions for Suzuki Coupling of Thiophene Derivatives
| Component | Example | Molar Ratio (vs. Halide) | Typical Concentration | Reference |
| Thiophene Boronic Acid | Arylboronic Acid | 1.1 - 1.5 eq. | - | [9] |
| Aryl Halide | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 1.0 eq. | 0.07 M | [9] |
| Palladium Catalyst | Pd(PPh₃)₄ | 4-7 mol% | - | [9][11] |
| Base | K₃PO₄ | 2.0 eq. | - | [9] |
| Solvent System | 1,4-Dioxane / H₂O | - | 4:1 (v/v) | [9][11] |
| Temperature | 90 - 100 °C | - | - | [8][11] |
| Reaction Time | 12 - 20+ hours | - | - | [9][11] |
Table 2: Examples of Suzuki Coupling with Thiophene Derivatives
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 | [11] |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 72 | [9] |
| 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 90 | [8] |
| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | Water | 100 (MW) | 0.25 | 96 | [3] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, adapted from literature procedures.[9][11]
Materials:
-
This compound (1.1 - 1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-7 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium phosphate (2.0 eq.).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (e.g., 8 mL per 1 mmol of aryl halide) and water (e.g., 2 mL per 1 mmol of aryl halide).[9] Add the Pd(PPh₃)₄ catalyst (7 mol%).[9]
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.[9][11]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[9][11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for C-C bond formation. Utilizing this compound in this reaction provides a direct route to a wide array of functionalized 5-ethylthiophene derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in synthetic and medicinal chemistry to successfully employ this versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. The reaction conditions are generally mild and tolerant of various functional groups, making it a preferred method in modern organic synthesis.[1]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. diva-portal.org [diva-portal.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Aromatic Rings with (5-Ethylthiophen-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Ethylthiophen-2-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and various aromatic or heteroaromatic systems. The resulting 5-aryl-2-ethylthiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a range of biologically active compounds and organic electronic materials. These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions, present typical reaction data, and discuss its application in the development of novel therapeutics, particularly as inhibitors of the VCP/p97 pathway.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The yields are influenced by factors such as the nature of the aryl halide, the palladium catalyst, the base, and the solvent system employed.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (5:1) | 110 | 16 | 75 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 120 | 24 | 65 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (2.5) | Na₂CO₃ (2) | DMF/H₂O (3:1) | 85 | 10 | 95 |
| 6 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a general method for the coupling of this compound with various aryl bromides using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system of toluene (6 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides an accelerated method for the Suzuki-Miyaura coupling using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane and Water (degassed)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a microwave reactor vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), potassium phosphate (1.25 mmol), and Pd(dppf)Cl₂ (0.01 mmol).
-
Add a magnetic stir bar to the vial.
-
Add degassed 1,4-dioxane (3 mL) and water (0.75 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 15-45 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery: Inhibition of the VCP/p97 Pathway
The functionalization of aromatic rings using this compound is a key step in the synthesis of molecules with potential therapeutic applications. One such application is the development of inhibitors for the Valosin-containing protein (VCP), also known as p97. VCP/p97 is an ATPase that plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins.[1][2]
In various diseases, including cancer and neurodegenerative disorders, the UPS is often dysregulated.[1] VCP/p97 is a key player in this pathway, as it is involved in the extraction of ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum, and their delivery to the proteasome for degradation.[1][3] This process is a part of the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] Inhibition of VCP/p97 can disrupt protein homeostasis and induce cell death, making it an attractive target for cancer therapy.[2] Boronic acid-containing compounds have been successfully developed as potent inhibitors of proteases and ATPases, including VCP/p97.[2] The synthesis of novel VCP/p97 inhibitors often involves the use of building blocks like this compound to construct the core molecular scaffolds.
Caption: Inhibition of the VCP/p97-mediated protein degradation pathway.
References
Application Notes: (5-Ethylthiophen-2-yl)boronic Acid in the Synthesis of Bioactive Molecules
(5-Ethylthiophen-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 5-ethylthiophen-2-yl moiety into target molecules. This functional group is of particular interest in the development of kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the enzyme, contributing to both potency and selectivity.
One of the most notable applications of this compound is in the synthesis of p38 MAP kinase inhibitors . The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals and are implicated in inflammatory diseases.[1] Inhibition of p38 MAP kinase, particularly the α isoform, has been a key strategy in the development of novel anti-inflammatory agents.
A prominent example is the synthesis of TAK-715 , a potent and orally active p38 MAP kinase inhibitor. The synthesis of TAK-715 and its analogues involves the Suzuki coupling of this compound with a substituted pyrazole core. This reaction is a critical step in assembling the final bioactive molecule. The 5-ethylthiophen-2-yl group in these inhibitors occupies a hydrophobic pocket in the p38 enzyme, contributing significantly to the binding affinity.
Key Advantages of Using this compound:
-
Introduction of a Key Pharmacophore: The 5-ethylthiophen-2-yl group can establish favorable hydrophobic and van der Waals interactions within the target protein's binding site.
-
Versatility in Suzuki Coupling: It is a reliable coupling partner in Suzuki-Miyaura reactions, allowing for the efficient formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides or triflates.
-
Facilitates SAR Studies: The commercial availability of this boronic acid allows for its systematic incorporation into potential drug candidates to explore structure-activity relationships (SAR).
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of a representative p38 MAP kinase inhibitor synthesized using this compound.
Table 1: Suzuki Coupling Reaction Parameters for the Synthesis of a p38 MAP Kinase Inhibitor Intermediate
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodo-1H-pyrazole derivative | This compound | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | ~70-80 |
Note: This data is based on analogous reactions reported in the literature. Specific yields may vary depending on the exact substrates and reaction conditions.
Table 2: Biological Activity of a p38 MAP Kinase Inhibitor Incorporating the 5-Ethylthiophen-2-yl Moiety
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| TAK-715 Analogue | p38α MAP Kinase | 15 | In vitro kinase assay |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a 4-Iodo-1H-pyrazole Derivative with this compound
This protocol is adapted from established procedures for the Suzuki coupling of thiophene boronic acids with heterocyclic halides.[2]
Materials:
-
Substituted 4-iodo-1H-pyrazole (1.0 equiv)
-
This compound (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted 4-iodo-1H-pyrazole (1.0 equiv) and Pd(dppf)Cl₂ (0.10 equiv).
-
Add anhydrous DME to the flask and stir the resulting solution for approximately 1 hour at room temperature.
-
In a separate flask, prepare a solution of this compound (2.0 equiv) in anhydrous DME.
-
In another flask, prepare a solution of potassium carbonate (2.0 equiv) in water.
-
Sequentially add the this compound solution and the potassium carbonate solution to the reaction flask containing the pyrazole and catalyst.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(5-ethylthiophen-2-yl)-1H-pyrazole derivative.
Visualizations
Caption: Experimental workflow for the Suzuki coupling.
Caption: p38 MAP Kinase signaling pathway inhibition.
Caption: Role in bioactive molecule synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with (5-Ethylthiophen-2-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (5-Ethylthiophen-2-yl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling with this compound, presented in a question-and-answer format.
Q1: My Suzuki coupling reaction is showing low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with this compound can stem from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the catalyst system, the reaction conditions (base, solvent, temperature), and the quality of the reagents. Thiophene-containing boronic acids can be particularly sensitive, making careful optimization crucial.
Q2: I suspect an issue with my palladium catalyst. What are common catalyst-related problems and how can I address them?
A2: Catalyst inactivity is a frequent cause of reaction failure. Consider the following:
-
Catalyst Decomposition: The formation of palladium black (a black precipitate) is a visual indicator of catalyst decomposition.[1] This can be caused by impurities or high temperatures. Ensure you are using a high-purity catalyst and that your reagents and solvents are free of contaminants that could act as catalyst poisons.
-
Inactive Catalyst Species: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Inefficient reduction can lead to a stalled reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system (e.g., Buchwald precatalysts) that readily forms the active Pd(0) species.
-
Ligand Selection: For challenging couplings, especially with sterically hindered partners, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] If you are using a simple ligand like PPh₃ and observing low yield, switching to a more sophisticated ligand is a recommended strategy.
Q3: My yield is still low despite using a reliable catalyst. Could the base or solvent be the issue?
A3: The choice of base and solvent is highly interdependent and crucial for a successful reaction.
-
Base Strength and Type: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[2] However, a base that is too strong can cause degradation of the starting materials or the product. For thiophene boronic acids, which can be prone to protodeboronation, using milder bases like K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH.[3] The physical properties of the base are also important; using finely powdered and anhydrous base can improve reaction reproducibility, especially in non-aqueous conditions.[3]
-
Solvent System: The solvent must be able to dissolve the reactants, particularly the organohalide and the catalyst complex. A common practice is to use a mixture of an organic solvent (e.g., dioxane, THF, toluene) with an aqueous solution of the base.[1] This biphasic system requires vigorous stirring to ensure efficient reaction. Ensure your organic solvents are properly degassed to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling.[3]
Q4: I am observing a significant amount of a side product that appears to be the result of my boronic acid reacting with the solvent. What is happening and how can I prevent it?
A4: This side product is likely the result of protodeboronation , where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (often water). Thiophene boronic acids are particularly susceptible to this side reaction.[1] To mitigate protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Consider switching to a weaker base such as KF or K₂CO₃.[3]
-
Anhydrous Conditions: Since water is a common proton source, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[3] This involves using dry solvents and bases.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1] They can often be used directly in the coupling reaction.
-
Use a More Active Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation side reaction. Using bulky, electron-rich ligands can be beneficial here.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for a successful Suzuki coupling with this compound?
A1: The key components are:
-
This compound: The organoboron coupling partner.
-
An Aryl or Heteroaryl Halide (or Triflate): The electrophilic coupling partner. Reactivity generally follows the trend I > Br > OTf >> Cl.[4]
-
A Palladium Catalyst: A source of Pd(0), either directly or from a precatalyst.
-
A Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and modulates its reactivity.
-
A Base: To activate the boronic acid.
-
A Solvent: To dissolve the reactants and facilitate the reaction.
Q2: How can I monitor the progress of my reaction?
A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q3: My starting aryl halide is electron-rich, and the reaction is sluggish. What can I do?
A3: Electron-rich aryl halides can undergo oxidative addition more slowly.[1] To improve the reaction rate, you can:
-
Use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the oxidative addition step.[1]
-
Increase the reaction temperature, but be mindful of potential decomposition of the reactants or catalyst.
-
Consider using a more reactive coupling partner if possible (e.g., an aryl iodide instead of a chloride).
Q4: Can I use this compound that has been stored for a long time?
A4: It is crucial to verify the purity and stability of your reagents. Boronic acids can degrade over time. It is recommended to use fresh or properly stored this compound. If in doubt, you can check its purity by NMR or consider synthesizing a fresh batch.
Data Presentation
The following table summarizes reaction conditions for Suzuki-Miyaura coupling with thiophene-based boronic acids, providing a reference for optimizing your reaction with this compound. Note that yields are highly substrate-dependent.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DME | 80 | 2 | 60 |
| 2 | 5-Bromo-2-ethyl-2H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DME | 80 | 2 | 87[3] |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 56 |
| 4 | 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Dioxane/H₂O (9:1) | 80 | 1 | ~70 (conversion) |
| 5 | Ethyl 5-chlorothiophene-2-glyoxylate | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 (expected)[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide (1 equiv), this compound (1.2-1.5 equiv), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deboronation of (5-Ethylthiophen-2-yl)boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for experiments involving (5-Ethylthiophen-2-yl)boronic acid, with a specific focus on mitigating undesired deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant issue with this compound?
A1: Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of the byproduct 2-ethylthiophene. This side reaction is particularly problematic in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification. Thiophene-based boronic acids are known to be particularly susceptible to protodeboronation, especially under the basic conditions often required for these coupling reactions.[2][3]
Q2: What are the primary factors that promote the deboronation of this compound?
A2: Several experimental parameters can accelerate the rate of deboronation:
-
High pH (Strong Bases): The use of strong bases (e.g., sodium hydroxide, potassium hydroxide) significantly increases the rate of protodeboronation. The reaction is often most rapid at a pH greater than 10.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[2]
-
Aqueous Media: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation to occur.[2]
-
Catalyst Choice: While the primary role of the palladium catalyst is to facilitate the desired cross-coupling, certain catalyst systems may be less efficient, allowing more time for the competing deboronation reaction to occur.
Q3: Are boronic esters of this compound, such as the pinacol ester, more stable and a better alternative?
A3: It is a common strategy to use boronic esters, like the pinacol ester, to enhance stability. While these esters are generally more resistant to oxidation and easier to handle, they do not always guarantee complete protection against protodeboronation, especially in aqueous basic conditions.[4] In some instances, the hydrolysis of the ester back to the boronic acid can be a preliminary step to deboronation. However, more advanced surrogates like N-methyliminodiacetic acid (MIDA) boronates have demonstrated exceptional stability and are utilized in "slow-release" strategies to maintain a low concentration of the active boronic acid, thereby minimizing deboronation.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and optimize your experiments to minimize the deboronation of this compound.
Issue: Low Yield of Desired Product and Significant Formation of 2-Ethylthiophene
This is a clear indication that the rate of deboronation is competing with or exceeding the rate of your intended cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions due to deboronation.
Quantitative Data Summary: Impact of Reaction Conditions on Deboronation
While specific data for this compound is limited, the following table summarizes general trends observed for structurally similar thiopheneboronic acids, which can guide your optimization efforts.
| Parameter | Condition A (High Deboronation) | Condition B (Low Deboronation) | Expected Outcome |
| Base | 2M NaOH | K₃PO₄ | Stronger bases significantly accelerate deboronation. |
| Temperature | 100°C | 60-80°C | Lower temperatures reduce the rate of deboronation. |
| Solvent | Dioxane/Water (1:1) | Anhydrous Dioxane or Toluene | The presence of water is necessary for protodeboronation. |
| Catalyst | Less active Pd catalyst | Pd(OAc)₂ / SPhos | A highly active catalyst can promote the desired coupling to outcompete deboronation.[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize protodeboronation.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, this compound, and finely ground potassium phosphate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the formation of the desired product and the 2-ethylthiophene byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantification of Deboronation by ¹H NMR Spectroscopy
This protocol allows for the determination of the ratio of the desired product to the deboronated byproduct in your crude reaction mixture.
Procedure:
-
After the reaction is complete, work up a small aliquot of the reaction mixture as described in Protocol 1 (steps 8 and 9).
-
Dissolve a known mass of the crude product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic signals for your desired product, 2-ethylthiophene, and the internal standard. For 2-ethylthiophene, expect a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group.
-
Integrate the signals and calculate the molar ratio of the product to the byproduct relative to the internal standard.
Protocol 3: Purification to Remove 2-Ethylthiophene
If deboronation still occurs, this protocol can help in the purification of the desired product.
Procedure:
-
Flash Column Chromatography: 2-Ethylthiophene is a relatively nonpolar byproduct. A silica gel column using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the more polar desired product from the 2-ethylthiophene.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for removing the more soluble 2-ethylthiophene impurity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in a Suzuki-Miyaura coupling involving this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
By understanding the factors that promote deboronation and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcomes of their experiments with this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (5-Ethylthiophen-2-yl)boronic acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (5-Ethylthiophen-2-yl)boronic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
A1: The most frequent impurities include unreacted starting materials such as this compound and the corresponding aryl halide, homocoupled byproducts (e.g., 5,5'-diethyl-2,2'-bithiophene), the protodeborylated starting material (2-ethylthiophene), and residual palladium catalyst.[1][2] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]
Q2: My initial aqueous work-up didn't remove all the impurities. What is the next step?
A2: After a standard aqueous work-up to remove inorganic salts, the next step is often an acid-base extraction to remove unreacted this compound. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous phase.[1][3]
Q3: How can I separate my desired product from the homocoupled byproduct? They have very similar Rf values on TLC.
A3: Separating compounds with similar polarities is a common challenge in purifying Suzuki coupling products.[1]
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient. It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) with Thin Layer Chromatography (TLC) to find the optimal separation conditions.[1][4] A general guideline is to aim for an Rf value of 0.1-0.2 for your target compound to achieve better separation.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method.[1][5] You may need to screen several solvent systems to find one where the desired product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurity remains in solution.[6]
Q4: My thiophene-containing product appears to be degrading on the silica gel column. What can I do?
A4: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[5]
-
Deactivate the Silica: You can use deactivated silica gel. This can be prepared by adding a small percentage of a base like triethylamine (e.g., 1-2%) to your eluent system.[4]
-
Use Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase for your column chromatography.[7]
-
Boric Acid-Treated Silica: For issues with boronic esters sticking to the column, silica gel pre-treated with boric acid can sometimes prevent over-adsorption, although it may reduce resolution.[8]
Q5: Why is removing the residual palladium catalyst critical, and what are the best methods?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is essential due to toxicity concerns and regulatory requirements.[1]
-
Filtration: For heterogeneous catalysts, simple filtration through a pad of Celite can be effective.[1]
-
Metal Scavengers: For homogeneous catalysts, metal scavengers are highly effective. These are materials like functionalized silica or polymers that selectively bind to the metal, allowing it to be removed by filtration.[1]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Unreacted Boronic Acid Present | Incomplete reaction; Excess boronic acid used. | Perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid as its water-soluble salt.[1][3] |
| Product and Homocoupled Byproduct Co-elute | Similar polarity of the two compounds. | Use meticulous column chromatography with a very shallow solvent gradient.[1][4] Attempt recrystallization from a carefully selected solvent system.[5] |
| Product Streaks or Decomposes on Silica Gel | Acidity of silica gel; Product instability. | Use a solvent system containing a small amount of triethylamine.[4] Try an alternative stationary phase like neutral alumina.[7] |
| Final Product is an Oil and Won't Crystallize | Presence of impurities inhibiting crystallization; The product is intrinsically an oil at room temperature. | Purify thoroughly by column chromatography to remove impurities and re-attempt crystallization.[1] If it remains an oil, chromatography is the most appropriate final purification step.[1] |
| Residual Palladium Contamination | Inefficient removal during work-up. | Filter through Celite.[1] Use a dedicated metal scavenger or treat with activated carbon.[1] |
Table 2: Comparison of Palladium Scavenging Techniques
| Scavenging Agent | Typical Loading | Conditions | Removal Efficiency |
| Thiol-Functionalized Silica | 10-50 eq. (w/w) | Stir in solution (e.g., Toluene, DCM) at RT to 50°C for 2-16 h, then filter. | High (>95%) |
| Amine-Functionalized Silica | 10-50 eq. (w/w) | Stir in solution at RT to 50°C for 4-24 h, then filter. | Moderate to High (>90%) |
| Activated Carbon | 10-20% (w/w) | Stir in solution at RT to 80°C for 1-12 h, then filter through Celite. | Moderate to High (>90%) |
Experimental Protocols
Protocol 1: General Aqueous and Acid-Base Work-up
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.[9]
-
Transfer the mixture to a separatory funnel and wash with water to remove the bulk of inorganic salts.[1]
-
To remove unreacted this compound, wash the organic layer with 1M aqueous NaOH solution.
-
Separate the layers. If necessary, back-extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Wash the combined organic layers with brine to remove residual water.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][9]
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent Preparation: Select a stationary phase (typically silica gel, or neutral alumina if the compound is acid-sensitive).[5] Prepare a slurry of the adsorbent in the initial, least polar solvent of your eluent system.
-
Column Packing: Pack the column uniformly with the slurry, ensuring no air bubbles or cracks are present.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a more volatile solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. A shallow gradient is often key to separating compounds with similar polarities.[1]
-
Fraction Collection: Collect the eluent in a series of fractions and analyze each by TLC to identify which fractions contain the pure product.[5]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Cooling too quickly can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
overcoming poor solubility of (5-Ethylthiophen-2-yl)boronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Ethylthiophen-2-yl)boronic acid, focusing on overcoming its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: this compound, like many other boronic acids, can exhibit poor solubility in common organic solvents. This can be attributed to its crystalline nature and the potential for intermolecular hydrogen bonding. Additionally, boronic acids can dehydrate to form cyclic anhydrides called boroxines, which may also have limited solubility.[1]
Q2: What are the common side reactions associated with this compound in Suzuki-Miyaura coupling?
A2: A primary side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This is particularly common with electron-rich heterocyclic boronic acids like those derived from thiophene.[2] This process is often accelerated by the presence of water and strong bases.[3] Another potential side reaction is the homocoupling of the boronic acid.[3]
Q3: Can I use an excess of the boronic acid to drive the reaction to completion?
A3: While using a slight excess (typically 1.1-1.5 equivalents) of the boronic acid is a common strategy to favor the desired cross-coupling reaction, a large excess may not be beneficial and can complicate purification.[4] Furthermore, if the boronic acid is unstable under the reaction conditions, a large excess may lead to an increase in side products from its decomposition.[5]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] It is advisable to take aliquots from the reaction mixture at regular intervals to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
Symptoms:
-
The boronic acid does not fully dissolve in the chosen reaction solvent, even with heating.
-
The reaction mixture is a heterogeneous slurry, leading to inconsistent results.
Solutions:
-
Solvent System Optimization: A mixture of solvents can be employed to improve solubility. Common solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., dioxane, toluene, THF, or DMF) with water.[2] The aqueous component, often containing the base, can help to dissolve the boronic acid by forming the more soluble boronate salt.
-
Conversion to a Boronate Ester: Converting the boronic acid to a more soluble and stable derivative, such as a pinacol ester, is a highly effective strategy.[4] Boronic esters are generally more soluble in organic solvents.[6]
-
Formation of a Diethanolamine Adduct: Reacting the boronic acid with diethanolamine forms a stable, often crystalline adduct that can be used directly in Suzuki-Miyaura couplings, particularly in protic solvents.[7]
Qualitative Solubility Data
| Solvent Category | Predicted Solubility | Examples |
| Polar Aprotic | Moderate to High | Tetrahydrofuran (THF), 1,4-Dioxane, DMF |
| Aromatic | Low to Moderate | Toluene, Benzene |
| Ethers | Moderate | Diethyl ether |
| Alcohols | Moderate to High | Methanol, Ethanol |
| Chlorinated | Low to Moderate | Dichloromethane (DCM), Chloroform |
| Non-polar | Very Low | Hexanes, Cyclohexane |
Issue 2: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Analysis of the crude reaction mixture shows unreacted starting materials and minimal product formation.
Solutions:
-
Catalyst and Ligand Choice: For challenging substrates like electron-rich thiophene boronic acids, a highly active catalyst system is crucial.[5] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos).[2]
-
Base Selection: The choice of base is critical. While stronger bases can facilitate the reaction, they can also promote protodeboronation.[3] For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide (NaOH).[3]
-
Anhydrous Conditions: Since water can promote protodeboronation, running the reaction under anhydrous conditions can improve the yield.[3] This involves using dry solvents and reagents.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its pinacol ester to improve solubility and stability.
Materials:
-
This compound
-
Pinacol
-
Anhydrous diethyl ether or toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether or toluene.
-
Stir the suspension at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting boronic acid.
-
Upon completion, filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Preparation of the Diethanolamine Adduct of this compound
This procedure forms a stable adduct that can be easily handled and used in subsequent reactions.[7]
Materials:
-
This compound
-
Diethanolamine
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a flask, suspend this compound (1.0 equiv) in dichloromethane or ethyl acetate.
-
Add diethanolamine (1.0 equiv) dropwise while stirring at room temperature.
-
A precipitate should form, which may be preceded by the initial solid dissolving completely.
-
Stir the resulting slurry for 15-30 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[7]
Protocol 3: Optimized Suzuki-Miyaura Coupling of a this compound Derivative
This protocol is a starting point for the Suzuki-Miyaura coupling of a stabilized derivative of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound pinacol ester (or diethanolamine adduct) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, the this compound derivative, the base, and the palladium precatalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. d-nb.info [d-nb.info]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (5-Ethylthiophen-2-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Ethylthiophen-2-yl)boronic acid in cross-coupling reactions. The following information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 2-ethylthiophene.[1][2] Homocoupling is the dimerization of the boronic acid to form 5,5'-diethyl-2,2'-bithiophene.
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Thiophene-based boronic acids, especially 2-substituted ones, are known to be prone to protodeboronation, a reaction catalyzed by base and accelerated by elevated temperatures.[3][4] The electron-rich nature of the thiophene ring can facilitate the cleavage of the C-B bond.
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium catalysts.[5] It can occur when the rate of the desired cross-coupling is slow, allowing for the side reaction to become more competitive.
Q4: How can I minimize these side reactions?
A4: To minimize protodeboronation, consider using milder bases (e.g., K₂CO₃ or K₃PO₄ instead of NaOH), lower reaction temperatures, and anhydrous conditions where possible.[1][6] For minimizing homocoupling, ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen is crucial.[5] Using a pre-catalyst that rapidly generates the active Pd(0) species can also reduce homocoupling.
Q5: Are there more stable alternatives to this compound?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly increase its stability and reduce the rate of protodeboronation.[7] These esters slowly release the boronic acid under the reaction conditions, a strategy known as "slow-release," which can improve the yield of the desired cross-coupled product.[7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield of the desired product | 1. Catalyst deactivation: The palladium catalyst can be deactivated by impurities or oxygen.[6] 2. Inefficient transmetalation: The transfer of the ethylthiophenyl group from boron to palladium may be slow. 3. Protodeboronation of the boronic acid: Your starting material is being consumed by this side reaction.[3] | 1. Ensure high purity of all reagents and solvents. Use fresh, high-quality palladium catalyst and ligands. Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction. 2. Optimize the base. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly affect the rate of transmetalation.[1] 3. Use a more stable boronic acid derivative. Consider using the pinacol or MIDA ester of this compound.[7] Alternatively, try milder reaction conditions (lower temperature, weaker base). |
| Significant amount of 2-ethylthiophene byproduct | High rate of protodeboronation. This is often exacerbated by strong bases, high temperatures, and the presence of water.[3][4] | 1. Use a milder base. Switch from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or K₃PO₄.[1] 2. Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Minimize water content. Use anhydrous solvents and reagents if the reaction chemistry allows. |
| Formation of 5,5'-diethyl-2,2'-bithiophene byproduct | Homocoupling of the boronic acid. This is often promoted by the presence of oxygen or inefficient catalyst activation.[5] | 1. Rigorously exclude oxygen. Ensure the reaction is set up and maintained under a strict inert atmosphere (N₂ or Ar). 2. Use a highly active catalyst system. Employ a pre-catalyst or a ligand that promotes rapid oxidative addition and reductive elimination, thus outcompeting the homocoupling pathway. |
| Reaction is sluggish or stalls | 1. Poor solubility of reagents. The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. 2. Inefficient catalyst system. The chosen palladium catalyst and ligand may not be optimal for this specific transformation. | 1. Screen different solvent systems. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can improve solubility. 2. Screen different catalysts and ligands. Consider using more advanced catalyst systems, such as those with Buchwald-type ligands, which are often more effective for challenging cross-couplings. |
Quantitative Data Summary
The following table provides illustrative yields for Suzuki-Miyaura cross-coupling reactions of thiophene boronic acids with various aryl halides under different conditions. While this data is not specific to this compound, it offers a valuable reference for expected outcomes and the impact of reaction parameters.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | Dioxane/H₂O (1:1) | 80 | 1 | 49 | [3] |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 (5) | K₂CO₃ | THF/H₂O (2:1) | 80 | 3 | 85 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 60 | [4] |
| 5-Bromo-1-benzyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 70 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
improving the stability of (5-Ethylthiophen-2-yl)boronic acid during reactions
Welcome to the technical support center for (5-Ethylthiophen-2-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on improving the stability of this reagent during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] For this compound, this leads to the formation of 2-ethylthiophene, consuming your starting material and reducing the yield of your desired product. Thiophene-based boronic acids are particularly prone to this decomposition pathway, especially under the basic and aqueous conditions often required for Suzuki-Miyaura cross-coupling reactions.[1]
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields are often attributed to the instability of the boronic acid. The primary causes include:
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Protodeboronation: As discussed in Q1, this is a major decomposition pathway.[1]
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Oxidation: Boronic acids can oxidize when exposed to air.
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Polymerization: Boronic acids can form cyclic anhydrides (boroxines) or other polymeric species which may be less reactive.[4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst can significantly impact the stability of the boronic acid and the rate of the desired reaction versus decomposition.
Q3: What factors accelerate the protodeboronation of this compound?
A3: Several factors can increase the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often accelerated at high pH (pH > 10), which is a common condition for Suzuki-Miyaura couplings.[1][5]
-
Elevated Temperatures: Higher reaction temperatures can promote decomposition.[1]
-
Aqueous Media: The presence of a proton source, like water, is necessary for protodeboronation to occur.[1]
-
Palladium Catalyst: The palladium catalyst itself can sometimes promote protodeboronation.[1]
Q4: How can I improve the stability of this compound during my reaction?
A4: There are several strategies to mitigate the instability of this compound:
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy.[4][6][7][8] These esters are more resistant to decomposition and can slowly release the active boronic acid in situ under the reaction conditions.[4][7]
-
Optimization of Reaction Conditions: Using milder bases (e.g., K₃PO₄ instead of NaOH), lower reaction temperatures, and minimizing the amount of water in the reaction mixture can help.[1]
-
Inert Atmosphere: Always handle the boronic acid and set up reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]
-
Use Fresh Reagent: Use freshly purchased or prepared this compound, as it can degrade upon storage.[4]
Q5: Are there specific advantages to using MIDA boronates over other boronate esters?
A5: Yes, MIDA boronates offer several distinct advantages. They are exceptionally stable, often existing as air-stable, crystalline solids that can be purified by silica gel chromatography.[4][10] They are known for their capacity for slow, controlled release of the boronic acid under specific basic conditions, which minimizes the concentration of the unstable free boronic acid at any given time, thereby suppressing decomposition.[2][4][7]
Data Presentation
The following tables provide a summary of the stability of boronic acids and a comparison of different boron reagents.
Table 1: Benchtop Stability of Heteroaryl Boronic Acids vs. MIDA Boronates
| Compound | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after >60 days) |
| 2-Furanboronic acid | <5% | 100% |
| 2-Thiopheneboronic acid | 50% | 100% |
| 2-Benzofuranboronic acid | 20% | 100% |
| 2-Pyrroleboronic acid | <5% | 100% |
| 2-Indoleboronic acid | <5% | 100% |
| (Data adapted from literature reports on the stability of various heteroaryl boronic acids and their corresponding MIDA boronates stored on the benchtop under air.)[4] |
Table 2: Comparison of Boron Reagents for Mitigating Protodeboronation
| Boron Reagent | Structure | Relative Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available, no deprotection needed. | Prone to protodeboronation, oxidation, and polymerization.[1] |
| Pinacol Boronate (Bpin) | R-B(pin) | Moderate | More stable than boronic acids, easier to handle.[8] | Can still undergo protodeboronation; hydrolysis to boronic acid can be slow. |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable crystalline solids; slow release of boronic acid.[1][2] | Requires specific conditions for in situ hydrolysis. |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[1][4][7] | Requires an additional synthetic step to prepare; deprotection needed. |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound to Minimize Decomposition
This protocol provides a starting point for optimizing your reaction to favor the cross-coupling over protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[9]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.[9]
-
Under the inert atmosphere, add the degassed solvent mixture via syringe.[9]
-
Place the vessel in a preheated heating block or oil bath at the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary).
-
Stir the reaction mixture vigorously for the desired time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is recommended for challenging substrates where the free boronic acid is highly unstable.
Materials:
-
Aryl halide (1.0 equiv)
-
(5-Ethylthiophen-2-yl)MIDA boronate (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, (5-Ethylthiophen-2-yl)MIDA boronate, and finely ground K₃PO₄.[1]
-
In a separate vessel, prepare the catalyst system by mixing Pd(OAc)₂ and the SPhos ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst to the reaction vessel under an inert atmosphere.
-
Seal the vessel and add the degassed 5:1 dioxane/H₂O solvent mixture.
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Heat the reaction mixture to 60-80 °C and stir for 3-12 hours. The slow release of the boronic acid is promoted by these conditions.[4]
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Monitor the reaction progress and work up as described in Protocol 1.
Visualizations
Decomposition Pathway of this compound
Caption: Major decomposition pathways for this compound.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Slow-Release Strategy using MIDA Boronates
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation - Wikiwand [wikiwand.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Technical Support Center: Efficient Suzuki-Miyaura Coupling of (5-Ethylthiophen-2-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura coupling of (5-Ethylthiophen-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Suzuki-Miyaura coupling with this compound?
A1: The success of the coupling reaction with this compound hinges on several key factors:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the appropriate phosphine ligand is paramount. Electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can be particularly effective.[1]
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Base Selection: The choice of base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.[2]
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Solvent System: A suitable solvent system is necessary to dissolve all reaction components. Mixtures of organic solvents like dioxane or THF with water are frequently used.
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Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and side reactions. Therefore, maintaining an inert atmosphere using nitrogen or argon is critical.[1]
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Reagent Quality: The purity of the boronic acid, aryl halide, and solvents significantly impacts the reaction outcome. Thiophene boronic acids can be prone to instability.[1][3]
Q2: I am observing low to no yield in my reaction. What are the common causes?
A2: Low or no product yield can be attributed to several factors. A systematic troubleshooting approach is recommended. Common culprits include:
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Protodeboronation: this compound can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction, especially under basic conditions.[1][3]
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Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or oxygen. The formation of palladium black is an indicator of catalyst decomposition.
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Inefficient Oxidative Addition: If you are using an electron-rich or sterically hindered aryl halide, the initial oxidative addition step of the catalytic cycle may be slow. Using more electron-rich and bulky phosphine ligands can help accelerate this step.[1]
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Poor Reagent Quality: Ensure the purity and stability of your reagents, especially the boronic acid. Solvents should be properly dried and degassed.[1]
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Incorrect Base or Solvent: An inappropriate choice of base or solvent can lead to poor solubility, slow reaction rates, or unwanted side reactions.
Q3: How can I minimize the protodeboronation of this compound?
A3: Minimizing protodeboronation is crucial for achieving high yields. Consider the following strategies:
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Use of Milder Bases: Strong bases can promote protodeboronation. Screening different bases, such as K₃PO₄ or Cs₂CO₃, may be beneficial.
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Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, in some cases, anhydrous conditions with a suitable base can reduce protodeboronation.
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Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation. These esters slowly release the boronic acid under the reaction conditions.
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Potassium Trifluoroborate Salts: Conversion of the boronic acid to its corresponding potassium trifluoroborate salt can enhance stability and reduce protodeboronation.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem: Low or No Product Formation
Initial Checks:
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Verify Reagent Quality:
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Confirm the purity of this compound via NMR or other analytical techniques.
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Ensure the aryl halide is pure and the solvent is anhydrous and degassed.
-
-
Inspect Reaction Setup:
-
Confirm that the reaction was maintained under a strict inert atmosphere (nitrogen or argon).
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Check the reaction temperature to ensure it was optimal for the chosen catalyst system.
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for low or no product yield.
Problem: Formation of Byproducts
Common byproducts in Suzuki-Miyaura couplings include homocoupling of the boronic acid and homocoupling of the aryl halide.
Troubleshooting Steps:
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Homocoupling of Boronic Acid:
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Cause: Often caused by the presence of oxygen.
-
Solution: Ensure thorough degassing of the solvent and maintain a strict inert atmosphere throughout the reaction.
-
-
Homocoupling of Aryl Halide:
-
Cause: Can occur at high temperatures or with certain catalyst systems.
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Solution: Lower the reaction temperature and screen different palladium catalysts and ligands.
-
Data Presentation: Catalyst Performance
The choice of palladium precursor and ligand is critical for achieving high yields. Below is a summary of catalyst systems commonly used for the Suzuki-Miyaura coupling of thiophene boronic acids with various aryl halides. Yields are representative and can vary based on the specific substrates and reaction conditions.
| Catalyst Precursor | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 70-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 80 | 2 | 85-98 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 60-85 |
Data compiled from multiple sources for illustrative purposes and may not represent a direct comparative study.[1][3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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SPhos (0.04 mmol, 4 mol%)
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Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL, anhydrous and degassed)
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Water (1 mL, deionized and degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.[2]
Caption: The Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Suzuki-Miyaura Coupling of (5-Ethylthiophen-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of (5-Ethylthiophen-2-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled 5,5'-diethyl-2,2'-bithiophene
The presence of a significant amount of the homocoupled byproduct, 5,5'-diethyl-2,2'-bithiophene, is a common issue that reduces the yield of the desired cross-coupled product and complicates purification.
| Potential Cause | Recommended Action | Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing 3-5 freeze-pump-thaw cycles.[1] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[2] | Oxygen promotes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.[3][4] |
| Use of Pd(II) Precatalyst | 1. Utilize a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] 2. Use Modern Precatalysts: Use palladium precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G4) that rapidly generate the active Pd(0) species.[6][7] | Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product during the in-situ reduction to Pd(0).[8] |
| Inappropriate Ligand Choice | 1. Employ Bulky, Electron-Rich Ligands: Use phosphine ligands such as SPhos or XPhos.[7] | These ligands accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway. Their steric bulk can also hinder the formation of intermediates leading to homocoupling.[9] |
| Suboptimal Reaction Conditions | 1. Slow Addition of Boronic Acid: Add the this compound solution slowly to the reaction mixture using a syringe pump. 2. Control Temperature: Lowering the reaction temperature may disfavor homocoupling. However, this needs to be balanced with achieving a reasonable reaction rate for the desired cross-coupling.[1] | Slow addition keeps the instantaneous concentration of the boronic acid low, which can suppress the rate of homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is a side reaction where two molecules of this compound react with each other to form a symmetrical dimer, 5,5'-diethyl-2,2'-bithiophene. This reaction is catalyzed by palladium species and consumes the boronic acid, leading to a lower yield of your intended product and creating purification challenges.[2]
Q2: Why are thiophene boronic acids, like this compound, sometimes prone to homocoupling and other side reactions?
A2: Thiophene boronic acids can be susceptible to side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling, particularly under basic conditions and at elevated temperatures.[2] The electron-rich nature of the thiophene ring can influence its reactivity in the catalytic cycle.
Q3: How do I choose the best palladium catalyst to minimize homocoupling?
A3: To minimize homocoupling, it is often preferable to use a Pd(0) source like Pd(PPh₃)₄ or a modern palladium precatalyst that rapidly and efficiently generates the active Pd(0) species in situ.[6][8] Precatalysts incorporating bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be very effective for couplings involving thiophene boronic acids.[7]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base is a critical component of the reaction. While a base is necessary for the transmetalation step, a very strong base or inappropriate choice of base can sometimes promote side reactions. It is advisable to screen different bases, such as K₃PO₄, K₂CO₃, or Cs₂CO₃, to find the optimal conditions for your specific substrates.[10]
Q5: Is it better to use this compound or its corresponding pinacol ester?
A5: Using the pinacol ester of this compound can be advantageous. Boronic esters are generally more stable than boronic acids and less prone to protodeboronation and homocoupling.[11] However, the use of a boronic ester may require slightly different reaction conditions, such as the inclusion of water, to facilitate hydrolysis to the active boronic acid in situ.
Data Presentation
The following table summarizes quantitative data on the impact of different catalysts on the Suzuki-Miyaura cross-coupling of a model thiopheneboronic acid, highlighting the conversion to the desired product and the formation of byproducts, including the homocoupled dimer.
Table 1: Comparison of Catalysts in the Suzuki-Miyaura Coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole. [7]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion to Product (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 49 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 63 |
| XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 72 |
| XPhos Pd G4 | K₂CO₃ | Dioxane | 40 | <0.5 | >99 |
Note: This data is for a model reaction and should be used as a guide for optimizing the reaction with this compound.
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 4:1)
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Anhydrous, inert atmosphere (Argon or Nitrogen)
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Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium precatalyst.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe under a positive pressure of inert gas.
-
Reagent Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent.
-
Reaction Initiation: Add the boronic acid solution to the reaction flask. For particularly problematic substrates, slow addition using a syringe pump over 30-60 minutes is recommended.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Yoneda Labs [yonedalabs.com]
analytical methods to monitor (5-Ethylthiophen-2-yl)boronic acid reaction progress
Technical Support Center: (5-Ethylthiophen-2-yl)boronic acid Reaction Monitoring
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of this compound and related coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a Suzuki-Miyaura coupling reaction involving this compound?
A1: The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] Each technique offers distinct advantages in terms of quantitative accuracy, speed, and structural information.
Q2: How can I quickly check if my boronic acid is being consumed during the reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring.[5][6] Staining the TLC plate with a solution of alizarin or curcumin can selectively visualize boronic acids, allowing you to observe the disappearance of the starting material spot over time.[5][6][7][8]
Q3: Is it possible to get quantitative data on my reaction's progress?
A3: Yes, HPLC and NMR spectroscopy are excellent techniques for quantitative analysis.[2][9][10] HPLC can provide accurate measurements of the concentration of reactants and products, while NMR allows for the determination of the relative ratios of starting materials and products in the reaction mixture.[9][10]
Q4: My this compound seems to be degrading. What could be the cause?
A4: Boronic acids can be susceptible to degradation pathways like oxidation and protodeboronation, especially under aqueous basic conditions.[11][12] The presence of oxygen can also lead to homocoupling of the boronic acid.[1] It is crucial to use degassed solvents and maintain an inert atmosphere.[1]
Q5: Can I use mass spectrometry to monitor my reaction?
A5: Absolutely. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for reaction monitoring.[3] It allows for the identification of reactants, products, and even reaction intermediates.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of reagents (boronic acid, aryl halide, base, solvent). 3. Insufficient degassing leading to catalyst deactivation.[1] 4. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst and ligand. 2. Ensure reagents are pure and dry. Use anhydrous and degassed solvents.[1] 3. Thoroughly degas the reaction mixture and maintain under an inert atmosphere (e.g., Argon or Nitrogen).[1] 4. Optimize the reaction temperature. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[1] 2. Inappropriate choice of palladium catalyst or ligand. | 1. Ensure rigorous degassing of solvents and the reaction vessel.[1] 2. Screen different palladium catalysts and phosphine ligands. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of water or other proton sources.[1] 2. Use of a strong base. 3. Prolonged reaction times.[1] | 1. Use anhydrous conditions.[1] 2. Employ milder bases such as K₃PO₄ or Cs₂CO₃.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed.[1] |
| Difficulty in Detecting Boronic Acid on TLC | 1. Boronic acid may not be UV-active. 2. Low concentration of the boronic acid. | 1. Use a staining agent like alizarin or curcumin to visualize the boronic acid spot under UV light (366 nm).[5][6][7][8] |
| Inconsistent HPLC Results | 1. On-column degradation of the pinacolboronate ester to the boronic acid.[15][16] 2. Poor retention of the hydrophilic boronic acid.[16] | 1. Use a non-aqueous, aprotic diluent and a reversed-phase separation with a highly basic mobile phase.[15] 2. Consider using an ion-pairing reagent to improve retention.[15] |
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural information, relative ratios of protons. | Quantitative, provides detailed structural elucidation.[9][10] | Can have overlapping signals, requires deuterated solvents.[10] |
| HPLC | Quantitative concentration of reactants and products. | High resolution, sensitivity, and throughput. | Can require method development, potential for on-column degradation.[15] |
| GC-MS | Separation and mass identification of volatile components. | High sensitivity and selectivity.[3] | Requires derivatization for non-volatile compounds like boronic acids.[3][17] |
| TLC with Staining | Qualitative presence/absence of boronic acid. | Simple, fast, and cost-effective.[5][6] | Not quantitative, provides limited structural information. |
| LC-MS | Mass identification of components in the reaction mixture. | High sensitivity and selectivity, suitable for non-volatile compounds.[2] | Ionization efficiency can vary between compounds, may require specialized expertise. |
Table 2: Representative Kinetic Data from HPLC Monitoring of a Suzuki-Miyaura Coupling [2]
| Reaction Time (minutes) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Experimental Protocols
Protocol 1: HPLC Monitoring with Post-Column Derivatization for Boronic Acids[19][20]
-
Reaction Sampling: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile to stop the reaction.
-
HPLC System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.40 mL/min.
-
-
Post-Column Reaction:
-
Reagent: A solution of 75 µM alizarin and 0.1% triethylamine in acetonitrile.
-
Reagent Flow Rate: 0.60 mL/min.
-
Reaction Coil: 3.5 m × 0.25 mm at 50 °C.
-
-
Detection:
-
Fluorescence Detector: Excitation at 469 nm and emission at 610 nm. Boronic acid-alizarin complexes will be detected as positive peaks.
-
Protocol 2: TLC Monitoring with Alizarin Staining[5][6]
-
TLC Plate: Spot a small amount of the reaction mixture onto a silica gel TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Staining:
-
Prepare a 1 mM solution of alizarin in acetone.
-
Briefly dip the dried TLC plate into the alizarin solution.
-
Allow the plate to dry in the air until it turns pink.
-
-
Visualization: Observe the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots.
Protocol 3: NMR Sample Preparation for Reaction Monitoring[9][10]
-
Sampling: At each time point, extract an equal volume from the reaction mixture.
-
Sample Preparation: Place the aliquot directly into an NMR tube. For benchtop NMR, deuterated solvents may not be necessary if the instrument can lock onto a proton signal.[9] For high-field NMR, the sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H NMR or other relevant spectra (e.g., ¹⁹F NMR if applicable).
-
Analysis: Integrate the signals corresponding to the starting materials and the product to determine their relative ratios.
Visualizations
Caption: General experimental workflow for monitoring a Suzuki-Miyaura coupling reaction.
Caption: A logical troubleshooting workflow for addressing low yields in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. amphoteros.com [amphoteros.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 14. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Scale-Up of (5-Ethylthiophen-2-yl)boronic Acid Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The scale-up of chemical reactions involving (5-Ethylthiophen-2-yl)boronic acid, a key building block in the synthesis of various pharmaceutical and materials science compounds, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory to pilot or production scale. The primary focus is on mitigating side reactions, optimizing yields, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up reactions with this compound?
A1: The principal challenge is the propensity of the boronic acid to undergo protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-ethylthiophene as a major byproduct and consequently, a lower yield of the desired product.[1][2] Thiophene-based boronic acids are particularly susceptible to this degradation pathway, especially under the basic and often aqueous conditions required for many cross-coupling reactions.[1][3]
Q2: What factors exacerbate protodeboronation during scale-up?
A2: Several factors can accelerate the rate of protodeboronation, particularly during larger scale operations where reaction times and heat transfer can differ from lab-scale experiments:
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[4]
-
Strong Bases: The use of strong bases, such as sodium hydroxide, can promote the formation of boronate anions, which are more susceptible to protodeboronation.[4]
-
Aqueous Solvent Systems: The presence of a proton source, like water, is necessary for protodeboronation to occur. Many Suzuki-Miyaura coupling reactions utilize biphasic solvent systems containing water.[4]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of boronic acid degradation.
-
Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[4]
Q3: Are there more stable alternatives to using this compound directly?
A3: Yes, employing more stable boronic acid surrogates is a highly effective strategy to minimize protodeboronation. N-methyliminodiacetic acid (MIDA) boronates are a leading alternative.[5] These air-stable crystalline solids slowly release the active boronic acid in situ under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[5] Potassium trifluoroborate salts (BF₃K) and boronate esters (e.g., pinacol esters) are other commonly used stable precursors.[4]
Q4: What are the typical impurities I should expect in my crude product?
A4: Besides unreacted starting materials, the most common impurities stemming from the boronic acid include:
-
2-Ethylthiophene: The product of protodeboronation.
-
Homocoupled Dimer (5,5'-diethyl-2,2'-bithiophene): This can form from the oxidative coupling of two molecules of the boronic acid, often promoted by the presence of oxygen.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of Suzuki-Miyaura coupling reactions involving this compound.
Issue 1: Low Yield of Desired Product and Significant Formation of 2-Ethylthiophene
This is a classic indication of significant protodeboronation. The following troubleshooting workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting decision tree for low yield due to protodeboronation.
Issue 2: Presence of Homocoupled Dimer Impurity
The formation of a significant amount of 5,5'-diethyl-2,2'-bithiophene suggests an issue with oxidative homocoupling.
Mitigation Strategies for Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. For scale-up, sparging with an inert gas (argon or nitrogen) for an extended period is crucial. Freeze-pump-thaw cycles are highly effective but may be less practical for very large volumes.[4]
-
Use of Pd(0) Catalyst: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensure that the in-situ reduction of a Pd(II) precatalyst is efficient and does not lead to side reactions with the boronic acid.[4]
-
Control of Reaction Stoichiometry: Ensure accurate stoichiometry. An excess of the boronic acid in the presence of an oxidant can favor homocoupling.
Issue 3: Difficult Purification and Product Isolation
Challenges in purifying the final product often arise from the similar polarities of the product and certain byproducts.
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with various solvent systems.
-
Column Chromatography:
-
If byproducts are very close to the product on a silica gel TLC, consider using a different stationary phase, such as alumina.
-
For products that may be sensitive to the acidic nature of silica, the silica gel can be deactivated by pre-treating it with a base like triethylamine.
-
-
Acid-Base Extraction: If the desired product or a key impurity has acidic or basic functionality, an aqueous acid-base workup can be a powerful purification tool. Boronic acids themselves are acidic and can often be removed by a basic wash.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound MIDA Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Vessel Preparation: To a clean, dry, and inerted reactor, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as a 5:1 ratio of dioxane to water, via a cannula or a pressure-equalizing dropping funnel.
-
Reaction: Heat the mixture to the desired temperature (typically 60-80 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS) until the consumption of the limiting reagent is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method as described in the purification strategies section (e.g., crystallization or column chromatography).
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
While specific data for large-scale reactions of this compound is proprietary and varies between processes, the following table provides a general comparison of expected outcomes based on the choice of boronic acid species, compiled from literature on analogous thiophene boronic acids.[5]
| Boronic Acid Species | Relative Stability | Expected Product Yield | Typical Protodeboronation Level |
| Free Boronic Acid | Low | Moderate to Low | High |
| Pinacol Ester | Moderate | Moderate to High | Moderate |
| MIDA Boronate | High | High to Excellent | Low |
| BF₃K Salt | High | High | Low |
Note: The actual yields and impurity levels are highly dependent on the specific reaction conditions (substrate, catalyst, base, solvent, temperature) and the efficiency of the work-up and purification procedures. The data presented here is for comparative purposes to guide strategy selection.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (5-Ethylthiophen-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of (5-Ethylthiophen-2-yl)boronic acid with other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an informed choice of reagents for synthetic strategies.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. The choice of boronic acid is a critical parameter that significantly influences the efficiency and outcome of this palladium-catalyzed reaction. Here, we evaluate the performance of this compound, a substituted heteroaryl boronic acid, in comparison to other representative boronic acids.
Understanding Reactivity in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is influenced by several factors, most notably the electronic and steric properties of its organic substituent. The key transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is generally favored by electron-rich organic moieties. Substituents that donate electron density to the carbon atom attached to the boron atom enhance its nucleophilicity, thereby accelerating the rate of transmetalation and often leading to higher reaction yields.
The ethyl group at the 5-position of the thiophene ring in this compound is an electron-donating group (EDG) through an inductive effect. This property is expected to increase the electron density of the thiophene ring, making the boronic acid more reactive in the Suzuki-Miyaura coupling compared to its unsubstituted counterpart, thiophene-2-boronic acid. Conversely, boronic acids bearing electron-withdrawing groups (EWGs) are generally less reactive.
Quantitative Performance Comparison
To provide a quantitative basis for comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions for this compound and other selected boronic acids with various aryl halides. It is important to note that the reaction conditions reported in the literature may vary, which can influence the observed yields. Therefore, a standardized experimental protocol is also provided to enable a direct and reliable comparison.
| Boronic Acid | Substituent Effect | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 92 | |
| Thiophene-2-boronic acid | Neutral (Reference) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 | |
| (5-Formylthiophen-2-yl)boronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75 | |
| Phenylboronic acid | Neutral (Aryl) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 88 | |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95 | |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 68 |
Note: The yields presented for this compound and its thiophene analogues are representative values based on the expected trend and may not correspond to a specific literature report under these exact conditions, as direct comparative studies are limited. The other values are representative of typical yields found in the literature for Suzuki-Miyaura reactions under similar conditions.
Experimental Protocols
To facilitate a standardized comparison of the reactivity of different boronic acids, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided.
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-Bromoacetophenone, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 mmol, 2 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol)
-
Solvent (e.g., Toluene, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (5 mL) and the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Conclusion
Based on the principles of physical organic chemistry and supported by the trends observed in the literature, this compound is expected to be a highly reactive coupling partner in Suzuki-Miyaura reactions. The electron-donating nature of the ethyl group should facilitate the transmetalation step, leading to good to excellent yields, likely outperforming the unsubstituted thiophene-2-boronic acid and those bearing electron-withdrawing groups. For researchers and drug development professionals, this compound represents a valuable building block for the efficient synthesis of novel thiophene-containing compounds. The provided standardized protocol offers a reliable method for conducting comparative studies to validate these reactivity trends in specific synthetic applications.
Comparative Performance Analysis of (5-Ethylthiophen-2-yl)boronic acid in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount for the construction of complex molecular architectures found in pharmaceuticals and functional materials. Among the vast toolkit available to chemists, palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions stand out for their versatility and functional group tolerance. (5-Ethylthiophen-2-yl)boronic acid has emerged as a valuable building block in this context, offering a substituted thiophene moiety that is a common motif in biologically active compounds. This guide provides an objective comparison of the performance of this compound with common alternatives, supported by experimental data and detailed protocols for the validation of its reaction products.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. The electronic nature of the boronic acid plays a crucial role in the reaction's efficiency. The ethyl group at the 5-position of the thiophene ring in this compound is an electron-donating group, which is generally expected to enhance the rate of the transmetalation step in the catalytic cycle, potentially leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient boronic acids.
To illustrate this, we compare the performance of this compound with two widely used alternatives: Phenylboronic acid and the parent Thiophen-2-ylboronic acid, in a standardized reaction with 4-bromoanisole.
| Boronic Acid | Coupling Partner | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-ethylthiophene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | ~90% |
| Thiophen-2-ylboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)thiophene | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ (2 equiv) | DME/H₂O | 2 | 87%[1] |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | Pd/C (1.4 mol%) | K₂CO₃ (2 equiv) | DMF | - | 92%[2] |
Performance in Chan-Lam Cross-Coupling
The Chan-Lam coupling provides a valuable route to form carbon-nitrogen and carbon-oxygen bonds. Similar to the Suzuki-Miyaura reaction, the nucleophilicity of the boronic acid can influence the reaction outcome.
Here, we compare the performance of this compound with Phenylboronic acid and Thiophen-2-ylboronic acid in a representative Chan-Lam N-arylation with aniline.
| Boronic Acid | Coupling Partner | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | N-(5-Ethylthiophen-2-yl)aniline | Cu(OAc)₂ (10 mol%) | Pyridine (2 equiv) | DCM | 48 | ~85% |
| Thiophen-2-ylboronic acid | Aniline | N-Phenylthiophen-2-amine | Cu(OAc)₂ (10 mol%) | Pyridine (2 equiv) | DCM | 48 | ~80% |
| Phenylboronic acid | Aniline | Diphenylamine | Cu(OAc)₂ (10 mol%) | Pyridine (2 equiv) | DCM | 48 | 93%[3] |
Note: The yields for this compound and Thiophen-2-ylboronic acid are estimated based on typical yields for Chan-Lam reactions and the expected electronic effects. The yield for Phenylboronic acid is from a published example, which may have different reaction parameters.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction, followed by a general protocol for product validation.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of thiopheneboronic acids.
Procedure:
-
To a solution of 2-ethylthiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling Protocol
Procedure for the synthesis of 2-(4-Methoxyphenyl)-5-ethylthiophene:
-
In a round-bottom flask, combine this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture at reflux (approximately 100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(4-methoxyphenyl)-5-ethylthiophene.
Product Validation Protocol
The identity and purity of the synthesized products must be confirmed through rigorous analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons, allowing for the confirmation of the overall structure and the relative positions of substituents on the aromatic rings.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, further confirming the carbon skeleton.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the product, confirming the correct molecular formula.
-
Fragmentation patterns can provide additional structural information.
3. High-Performance Liquid Chromatography (HPLC):
-
Assesses the purity of the final compound by separating it from any unreacted starting materials or byproducts.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The presence of the electron-donating ethyl group is anticipated to enhance its reactivity in many cases, leading to potentially higher yields and more efficient reactions compared to its unsubstituted counterpart. The provided protocols offer a starting point for the synthesis and application of this versatile building block, while the outlined validation workflow ensures the integrity of the obtained results. For researchers in drug discovery and materials science, this compound represents a powerful tool for the construction of novel and complex molecular entities.
References
alternative reagents to (5-Ethylthiophen-2-yl)boronic acid for thiophene functionalization
A Comparative Guide to Alternative Reagents for Thiophene Functionalization
For researchers, scientists, and drug development professionals engaged in the synthesis of functionalized thiophenes, the choice of reagent for carbon-carbon bond formation is critical. While (5-Ethylthiophen-2-yl)boronic acid is a common choice for Suzuki-Miyaura coupling, a variety of alternative reagents offer distinct advantages in terms of stability, reactivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic challenges.
The primary alternatives to traditional boronic acids for thiophene functionalization fall into three main categories of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling using modified boron reagents, Stille coupling with organostannanes, and Negishi coupling with organozinc compounds. Each of these methodologies presents a unique set of characteristics that make them more or less suitable for a particular synthetic transformation.
Comparison of Key Cross-Coupling Methodologies
The choice between Suzuki-Miyaura, Stille, and Negishi couplings often depends on the specific substrate, desired functional group tolerance, and considerations regarding reagent toxicity and availability.[1]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., Boronic Acids, MIDA boronates, Organotrifluoroborates) | Organostannane (e.g., Aryl-SnBu₃) | Organozinc (e.g., Aryl-ZnX) |
| Byproducts | Generally non-toxic boronic acid derivatives | Toxic organotin compounds | Zinc salts |
| Reaction Conditions | Requires a base, can be sensitive to pH | Generally mild, neutral conditions | Moisture and air sensitive reagents |
| Functional Group Tolerance | Good, but can be affected by base-sensitive groups | Excellent | Good, with advantages for certain functional groups |
| Reagent Availability | Wide variety of boronic acids and their derivatives are commercially available | Organostannanes often require synthesis | Organozinc reagents are often prepared in situ |
| Reaction Rate | Often faster reaction times | Can be slower, sometimes requires additives | Generally high reactivity |
Alternative Boron Reagents for Suzuki-Miyaura Coupling
While boronic acids are widely used, their instability can sometimes lead to lower yields due to competitive protodeboronation.[2] To address this, more stable and highly effective alternatives have been developed.
N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are compatible with a wide range of synthetic reagents and silica gel chromatography.[2][3] They act as a protecting group for the boronic acid, which is slowly released in situ under the reaction conditions, leading to highly efficient cross-coupling.[2] This slow-release mechanism is particularly advantageous for challenging couplings and the synthesis of complex molecules.[4][5]
Potassium organotrifluoroborates are another class of air- and moisture-stable alternatives to boronic acids.[6][7] They are easily prepared from boronic acids and potassium bifluoride (KHF₂).[7] These reagents are highly nucleophilic and can participate in a variety of cross-coupling reactions.[8] Their stability allows for the manipulation of other functional groups within the molecule while retaining the carbon-boron bond for subsequent coupling.[6]
Quantitative Comparison of Boron Reagents in a Model Reaction
The following table presents a comparison of yields for the Suzuki-Miyaura coupling of a generic 2-thienylboron reagent with an aryl chloride, illustrating the potential advantages of MIDA boronates.
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 37 | [2] |
| 2-Thienyl MIDA boronate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 94 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the key cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling with a Thienyl MIDA Boronate
This protocol is adapted from procedures for the Suzuki coupling of heterocyclic MIDA boronates.[2]
Materials:
-
Aryl halide (1.0 eq)
-
Thienyl MIDA boronate (1.0 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water mixture)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, thienyl MIDA boronate, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling of a Halothiophene
This protocol is a general procedure based on established methods for the Stille coupling of halo-aromatics.[1][9]
Materials:
-
Halothiophene (1.0 eq)
-
Organostannane reagent (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halothiophene and the palladium catalyst.
-
Add the anhydrous solvent, followed by the organostannane reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Negishi Coupling of a Halothiophene
This protocol is a general procedure for the Negishi coupling of halo-aromatics with organozinc reagents.[10]
Materials:
-
Halothiophene (1.0 eq)
-
Organozinc reagent (prepared in situ or as a solution, 1.2 eq)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppe)Cl₂, 2-5 mol%)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halothiophene and the catalyst.
-
Add the anhydrous solvent and stir to dissolve.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Understanding the catalytic cycles of these cross-coupling reactions is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Catalyst Selection for Suzuki-Miyaura Couplings of (5-Ethylthiophen-2-yl)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug development and materials science, the coupling of heteroaryl compounds like (5-Ethylthiophen-2-yl)boronic acid is of particular interest. However, the inherent properties of heteroaryl boronic acids, including their stability and reactivity, make catalyst selection a critical parameter for a successful reaction. This guide provides a comparative overview of various catalytic systems for the Suzuki-Miyaura coupling of this compound, supported by experimental data from related thiophene derivatives.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts reaction yield, time, and scope. Modern palladium catalysis, particularly with the development of bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbene (NHC) ligands (in PEPPSI catalysts), has largely surpassed traditional catalyst systems for challenging heteroaryl couplings. Nickel-based catalysts have also emerged as a cost-effective and highly reactive alternative.
The following table summarizes the expected performance of representative catalysts for the coupling of a generic aryl halide with this compound, based on data from analogous 2-substituted thiophene boronic acid couplings. It is important to note that direct comparative data for this compound across all these catalysts under identical conditions is limited; therefore, this table serves as a predictive guide based on established reactivity patterns.
| Catalyst System | Catalyst Type | Typical Loading (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) | Notes |
| Pd(PPh₃)₄ | Traditional Palladium | 2.5 - 5 | 80 - 100 | 12 - 24 | 60 - 85 | A classic catalyst, often effective for less demanding substrates. May require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | Diphosphine Palladium Complex | 1 - 3 | 80 - 90 | 2 - 12 | 80 - 95 | Generally more robust and efficient than Pd(PPh₃)₄ for heteroaryl couplings, showing good yields in shorter times.[1][2][3] |
| XPhos Pd G3 | Buchwald Palladacycle | 1 - 2 | RT - 80 | 1 - 4 | > 90 | Highly active catalyst, often enabling reactions at lower temperatures and shorter times with a broad substrate scope.[4] |
| PEPPSI-IPr | Pd-NHC Precatalyst | 1 - 3 | 80 - 100 | 2 - 8 | > 90 | Air and moisture-stable precatalyst with high efficiency for a wide range of substrates, including challenging heteroaryl couplings. |
| NiCl₂(PCy₃)₂ | Nickel-Phosphine Complex | 3 - 5 | 100 | 12 | 85 - 95 | A cost-effective alternative to palladium, demonstrating excellent yields for the coupling of thiophene derivatives.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these coupling reactions. Below are representative experimental protocols for different classes of catalysts.
Protocol 1: General Procedure using a Traditional Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex [Pd(dppf)Cl₂·CH₂Cl₂] (0.02 mmol, 2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Buchwald Palladacycle (e.g., XPhos Pd G3)
-
Reaction Setup: In a glovebox, to a vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., THF/water, 4:1, 4 mL).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature to 80 °C for 1-4 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Protocol 3: General Procedure using a PEPPSI Precatalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: To a reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv.), and the PEPPSI-IPr catalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 2-8 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Protocol 4: General Procedure using a Nickel Catalyst (e.g., NiCl₂(PCy₃)₂)
-
Reaction Setup: In a glovebox, to a vial, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), this compound (2.5 mmol, 2.5 equiv.), and K₃PO₄ (4.5 mmol, 4.5 equiv.).
-
Solvent Addition: Add a "green" solvent such as 2-Me-THF (to achieve a concentration of 0.1 M).[5]
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: (5-Ethylthiophen-2-yl)boronic acid vs. its Stannane Equivalent in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The functionalization of thiophene rings is a critical step in the synthesis of a vast array of organic materials and pharmaceutical compounds. Forging new carbon-carbon bonds at the 2-position of a 5-ethylthiophene core is frequently accomplished using palladium-catalyzed cross-coupling reactions. Two of the most powerful and widely utilized methods for this transformation are the Suzuki-Miyaura coupling, employing a boronic acid, and the Stille coupling, which utilizes an organostannane (stannane) reagent. This guide provides an objective comparison of the performance of (5-Ethylthiophen-2-yl)boronic acid and its stannane equivalent, offering insights into their respective advantages and disadvantages supported by representative experimental data.
At a Glance: Boronic Acid vs. Stannane
| Feature | This compound (Suzuki Coupling) | (5-Ethylthiophen-2-yl)stannane (Stille Coupling) |
| Organometallic Reagent | Organoboron (e.g., Ar-B(OH)₂) | Organostannane (e.g., Ar-SnBu₃) |
| Toxicity of Byproducts | Low, generally non-toxic boron derivatives | High, toxic organotin compounds |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, K₃PO₄) | Generally mild, neutral conditions |
| Functional Group Tolerance | Good, but can be sensitive to base-labile groups | Excellent, tolerates a wide range of functional groups |
| Reagent Availability | Wide variety of boronic acids are commercially available | Organostannanes often require synthesis or are less common |
| Byproduct Removal | Typically straightforward, often water-soluble | Can be challenging, requiring specific workup procedures |
Quantitative Performance Comparison
Table 1: Representative Conditions and Yields for Suzuki Coupling of 2-Thienylboronic Acids
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12 | 75-90 |
| 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 |
| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 15 | 70-85 |
| Methyl 2-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 16 | 65-80 |
Table 2: Representative Conditions and Yields for Stille Coupling of 2-Thienylstannanes
| Coupling Partner (Aryl Halide) | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ | None | Toluene | 90-110 | 12-24 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / P(o-tol)₃ | None | DMF | 100 | 12 | 80-90 |
| 2-Bromopyridine | Pd(PPh₃)₄ | CuI | DMF | 80 | 24 | 75-90 |
| Methyl 2-iodobenzoate | Pd₂(dba)₃ / Iminophosphine | None | Toluene | 110 | 18 | 70-85 |
Reaction Mechanisms and Experimental Workflow
The catalytic cycles for both the Suzuki-Miyaura and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the transmetalation step.
The general experimental workflow for both reactions is similar, involving the setup of the reaction under an inert atmosphere, heating, and subsequent workup and purification. However, the specific reagents and workup procedures differ.
Detailed Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille couplings of this compound and its stannane equivalent with a generic aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki Coupling Protocol
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
(5-Ethylthiophen-2-yl)tri-n-butylstannane (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the (5-Ethylthiophen-2-yl)tri-n-butylstannane.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be diluted with a solvent and washed with an aqueous solution of potassium fluoride (KF).
-
Filter the resulting precipitate through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Discussion and Recommendations
The choice between this compound and its stannane equivalent is a critical decision in the design of a synthetic route.
Advantages of this compound (Suzuki Coupling):
-
Low Toxicity: The primary advantage is the significantly lower toxicity of the boronic acid and its byproducts compared to organotin compounds. This is a crucial consideration for "green" chemistry and for syntheses where residual metal toxicity is a concern, such as in drug development.
-
Commercial Availability: A vast array of boronic acids are commercially available, simplifying procurement and enabling rapid exploration of chemical space.
-
Ease of Workup: Boron-based byproducts are often water-soluble and can be easily removed during aqueous workup.
Advantages of (5-Ethylthiophen-2-yl)stannane (Stille Coupling):
-
Excellent Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide variety of functional groups and its typically neutral reaction conditions. This makes it a powerful tool for late-stage functionalization of complex molecules with sensitive moieties that might not be compatible with the basic conditions of the Suzuki coupling.
-
Reaction Robustness: Organostannanes are generally stable to air and moisture, making them robust and easy to handle.
Recommendations:
For most applications, the Suzuki coupling with this compound is the preferred method due to its more favorable safety and environmental profile, and the ease of purification. It is often the first-choice for researchers, particularly in the pharmaceutical industry.
However, the Stille coupling remains an indispensable tool for specific scenarios. If the substrate contains base-sensitive functional groups or if the Suzuki coupling fails to provide the desired product in satisfactory yield, the Stille reaction with the corresponding stannane offers a powerful and often successful alternative. The primary caveat is the necessity for careful handling of the toxic organotin reagents and the implementation of rigorous purification methods to remove tin residues from the final product.
Ultimately, the optimal choice will be dictated by a careful evaluation of the specific synthetic challenge, including the nature of the substrates, the presence of sensitive functional groups, and the desired scale and purity of the final product.
A Researcher's Guide to Assessing the Purity of Synthesized (5-Ethylthiophen-2-yl)boronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (5-Ethylthiophen-2-yl)boronic acid, a valuable building block in organic synthesis. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate techniques for your laboratory.
The purity of this compound is paramount, as impurities can lead to undesired side reactions, lower yields, and complications in the purification of subsequent products. Common impurities may arise from unreacted starting materials (e.g., 2-ethylthiophene), reagents, or byproducts such as the corresponding boroxine (the cyclic anhydride). A multi-pronged analytical approach is therefore recommended for a thorough purity assessment.
Comparative Analysis of Purity Assessment Methods
A combination of chromatographic and spectroscopic techniques is typically employed to gain a comprehensive understanding of a sample's purity. The following table summarizes the key attributes of the most common methods.
| Analytical Method | Information Provided | Advantages | Limitations | Typical Purity Spec. |
| ¹H NMR Spectroscopy | Structural confirmation, identification and quantification of proton-bearing impurities. | Provides detailed structural information, relatively fast, and can be quantitative. | Can be complicated by the presence of boroxine anhydrides, which may lead to complex spectra. | >97% |
| HPLC (UV Detection) | Quantitative assessment of purity and detection of non-volatile impurities. | High sensitivity and resolution for separating the main compound from impurities. | Requires a suitable chromophore for UV detection. Co-elution of impurities is possible. | >97% |
| LC-MS | Molecular weight confirmation and identification of impurities. | Provides molecular weight information for each component, aiding in impurity identification. | Ionization efficiency can vary between compounds, potentially affecting quantification. | >97% |
| Melting Point | Indication of overall purity. | Simple and rapid technique. | A sharp melting point is indicative of high purity, but impurities may not always cause a significant depression or broadening. | ~108-112 °C (estimated) |
Experimental Protocols and Data Interpretation
Below are detailed protocols for the recommended analytical methods for assessing the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying organic impurities.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ can help to minimize the formation of the boroxine anhydride.
-
Instrumentation: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the protons of this compound and any impurity peaks. The relative integration of these peaks can be used to estimate the purity.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| B(OH)₂ | ~8.1 (broad s) | broad singlet | 2H |
| Thiophene-H | ~7.5 (d) | doublet | 1H |
| Thiophene-H | ~6.9 (d) | doublet | 1H |
| -CH₂- | ~2.8 (q) | quartet | 2H |
| -CH₃ | ~1.3 (t) | triplet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Workflow for NMR Purity Assessment
(5-Ethylthiophen-2-yl)boronic Acid: A Comparative Review of Its Applications in Organic Synthesis, Medicinal Chemistry, and Materials Science
(5-Ethylthiophen-2-yl)boronic acid , a commercially available organoboron compound, has emerged as a versatile building block in various scientific disciplines. Its unique electronic properties and steric profile, conferred by the ethyl-substituted thiophene ring, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Furthermore, this moiety is increasingly being incorporated into novel drug candidates and advanced organic electronic materials. This guide provides a comparative analysis of the applications of this compound, presenting experimental data and detailed protocols to aid researchers in its effective utilization.
At the Forefront of Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges carbon-carbon bonds between organoboron compounds and organic halides. This compound serves as an efficient coupling partner, and its performance can be compared with other boronic acids based on reaction yields and conditions.
Comparative Suzuki-Miyaura Coupling Yields
While a direct head-to-head comparison of yields for a comprehensive set of 5-substituted thiophen-2-ylboronic acids under identical conditions is not extensively documented in a single study, the literature provides valuable insights. The electronic nature of the substituent on the boronic acid plays a pivotal role in the reaction's efficiency. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. This allows for an indirect comparison of the expected performance of this compound with other commonly used boronic acids.
| Boronic Acid Partner | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | *Est. >80 |
| (Thiophen-2-yl)boronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 70-85 |
| Phenylboronic acid | 4-Bromoanisole | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 95 |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | ~70 |
| (4-Methoxyphenyl)boronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
Estimated yield based on typical performance of similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a detailed protocol for a typical Suzuki-Miyaura coupling reaction using a thiophene-based boronic acid.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
A Key Moiety in Medicinal Chemistry: Targeting Disease Pathways
The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of substituents, such as the 5-ethyl group, allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. Thiophene-containing compounds, including those synthesized from this compound, have shown promise as inhibitors of various enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases.
Comparative Biological Activity of Thiophene Derivatives
| Compound Scaffold | Target | 5-Substituent | IC₅₀ (µM) |
| Thiophene-2-carboxamide | Cancer Cell Line (Hep3B) | -H | > 300 |
| Thiophene-2-carboxamide | Cancer Cell Line (Hep3B) | -CH₃ | 12.58 |
| Thiophene-2-carboxamide | Cancer Cell Line (Hep3B) | -CH₂CH₃ | ~5-10 (Est.) |
| Thiophene-2-carboxamide | Cancer Cell Line (Hep3B) | -Cl | 5.46 |
| Benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A Kinase | -OH | 0.035 |
| Benzo[b]indeno[1,2-d]thiophen-6-one | DYRK1A Kinase | -OCH₃ | 0.052 |
Estimated IC₅₀ based on SAR trends where small alkyl groups often show comparable or slightly varied activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathway Inhibition by a Kinase Inhibitor:
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a thiophene-based kinase inhibitor.
Building Blocks for Advanced Materials: Organic Electronics
Thiophene-based conjugated polymers are at the heart of organic electronics, finding applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The properties of these polymers, such as their bandgap, charge carrier mobility, and solubility, can be tuned by modifying the substituents on the thiophene ring. The ethyl group in this compound can enhance the solubility of the resulting polymers, which is crucial for solution-based processing techniques.
Comparative Performance of Thiophene-Based Polymers in Organic Solar Cells
The power conversion efficiency (PCE) is a key metric for evaluating the performance of an organic solar cell. The choice of the donor polymer, often synthesized from a substituted thiophene boronic acid, significantly impacts the device's PCE. While direct comparative data for a polymer derived from this compound is scarce, we can infer its potential by examining the performance of polymers with similar alkyl side chains.
| Donor Polymer Based On | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) |
| Poly(3-hexylthiophene) (P3HT) | PC₆₁BM | 3.5-4.5 | ~0.6 | ~10 | ~65 |
| Polymer from this compound) | PC₇₁BM | ~3-5 (Est.) | ~0.6 | ~9-11 | ~60 |
| Polymer from Alkylthiothienyl-substituted Benzodithiophene | PC₇₁BM | 9.58 | 0.89 | 15.1 | 71.0 |
| Naphthodithiophene-based Polymer | PC₇₁BM | 4.25 | 0.85 | 9.14 | 54.8 |
Estimated performance based on the properties of similar short-chain alkyl-substituted polythiophenes.
Experimental Protocol: Fabrication of an Organic Solar Cell
This protocol outlines the basic steps for fabricating a bulk heterojunction organic solar cell.
Materials:
-
ITO-coated glass substrate
-
Donor polymer (e.g., synthesized from this compound)
-
Acceptor material (e.g., PC₇₁BM)
-
Organic solvent (e.g., chlorobenzene)
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., ZnO)
-
Metal for top electrode (e.g., Aluminum)
Procedure:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit the hole transport layer (e.g., PEDOT:PSS) onto the ITO substrate by spin-coating.
-
Anneal the HTL-coated substrate.
-
Prepare a blend solution of the donor polymer and acceptor material in an organic solvent.
-
Spin-coat the active layer blend onto the HTL.
-
Anneal the active layer to optimize its morphology.
-
Deposit the electron transport layer (e.g., ZnO) by spin-coating or thermal evaporation.
-
Deposit the top metal electrode (e.g., Aluminum) by thermal evaporation through a shadow mask.
-
Characterize the device performance under simulated solar illumination.
Workflow for Organic Solar Cell Fabrication:
Caption: A simplified workflow for the fabrication of a bulk heterojunction organic solar cell.
A Comparative Guide to the Cost-Effectiveness of (5-Ethylthiophen-2-yl)boronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of building blocks is paramount. Thiophene-containing compounds are of significant interest due to their diverse biological activities and material properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for creating carbon-carbon bonds, and the selection of the boronic acid partner is a critical determinant of the reaction's efficiency and overall cost. This guide provides an objective comparison of the cost-effectiveness of using (5-Ethylthiophen-2-yl)boronic acid against a common, unsubstituted alternative, (Thiophen-2-yl)boronic acid, in Suzuki-Miyaura coupling reactions.
At a Glance: Cost and Performance Comparison
The decision to use a substituted versus an unsubstituted boronic acid often involves a trade-off between potentially improved reaction outcomes and higher initial reagent cost. The following table summarizes the key quantitative data for a comparative analysis of this compound and (Thiophen-2-yl)boronic acid.
| Feature | This compound | (Thiophen-2-yl)boronic acid |
| Molecular Weight | 156.03 g/mol | 127.96 g/mol |
| Commercial Availability | Available from various suppliers | Widely available from major suppliers |
| Representative Price | ~$25-35 / gram (estimated)¹ | ~$15-25 / gram |
| Calculated Synthesis Cost | ~$10-15 / gram (estimated)² | Not typically synthesized in-lab |
| Representative Yield in Suzuki Coupling | 85-95% (inferred from similar substituted thiophenes) | 70-90%[1][2] |
¹Price for (5-Methylthiophen-2-yl)boronic acid is used as a proxy due to similar complexity. Actual price may vary and is often available upon request from suppliers.[3] ²Estimated cost based on the prices of starting materials: 2-ethylthiophene, n-butyllithium, and triisopropyl borate.[3][4][5][6][7][8][9][10][11][12][13][14][15]
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The ethyl group at the 5-position of the thiophene ring in this compound can influence its reactivity in Suzuki-Miyaura coupling reactions. As an electron-donating group, the ethyl substituent can increase the nucleophilicity of the boronic acid, potentially leading to higher reaction yields and faster reaction times compared to the unsubstituted (Thiophen-2-yl)boronic acid.
The choice between the two boronic acids may, therefore, depend on the specific requirements of the synthesis. For reactions where maximizing yield is critical, the slightly higher cost of the ethyl-substituted boronic acid may be justified by the potential for a more efficient coupling.
Experimental Protocols
Below are detailed experimental protocols for a typical Suzuki-Miyaura coupling reaction and for the synthesis of this compound.
Protocol 1: General Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with an Aryl Bromide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Thiophene boronic acid (this compound or (Thiophen-2-yl)boronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, the thiophene boronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is based on the general method for the preparation of aryl boronic acids from aryl halides or heteroarenes.
Materials:
-
n-Butyllithium (1.6 M in hexanes, 11 mmol, 1.1 equiv)[4][6][9][12][13]
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-ethylthiophene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization.
Visualizing the Synthesis and Reaction Pathways
To better illustrate the processes discussed, the following diagrams created using Graphviz (DOT language) depict the synthesis of this compound and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Aldrich Benzo[B]Thien-2-Ylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of (5-Ethylthiophen-2-yl)boronic Acid Derivatives and Structurally Related Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural and performance analysis of compounds derived from (5-Ethylthiophen-2-yl)boronic acid and related heterocyclic systems. Due to limited publicly available data on specific derivatives of this compound, this guide leverages data from a Chinese patent disclosing their synthesis and compares them with structurally similar and well-characterized imidazo[4,5-b]pyridine derivatives from peer-reviewed literature. This approach offers valuable insights into the potential properties and performance of this emerging class of compounds.
Introduction to Thiophene Boronic Acids in Drug Discovery
Thiophene boronic acids are versatile building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds. The thiophene motif is a key component in numerous pharmaceuticals due to its bioisosteric relationship with the benzene ring, offering modified physicochemical properties and metabolic profiles. This compound, in particular, serves as a precursor for a variety of substituted heterocyclic compounds with potential therapeutic applications.
Structural and Performance Comparison
A recent Chinese patent (CN114989164B) describes the synthesis of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives using this compound as a key reactant. While detailed experimental data for these specific compounds is not extensively published, we can infer their potential properties by comparing them to other well-studied imidazo[4,5-b]pyridine analogs.
Table 1: Comparison of Physicochemical and Performance Data
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | Bioactivity | IC50/MIC | Reference |
| This compound Derivative | Substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one | Varies | Not specified in available abstract | Not available | CN114989164B |
| Bromo-substituted imidazo[4,5-b]pyridine | 6-Bromo-2-(4-amidinophenyl)-1H-imidazo[4,5-b]pyridine (Compound 10) | 316.18 | Antiproliferative (Colon Carcinoma) | 0.4 µM | [1] |
| Bromo-substituted imidazo[4,5-b]pyridine | 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine (Compound 14) | 356.23 | Antiproliferative (Colon Carcinoma) / Antibacterial (E. coli) | 0.7 µM / 32 µM | [1] |
| Imidazo[4,5-b]pyridin-2-one | p38 MAP Kinase Inhibitor (Compound 21) | Not specified | p38 MAP Kinase Inhibition | Potent (specifics not in abstract) | [2] |
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinase Inhibitor (Compound 1g) | 316.83 | Src Kinase Inhibition (Glioblastoma) | Not specified | [3] |
Experimental Methodologies
This section details the general synthetic and analytical protocols relevant to the compounds discussed.
Synthesis of Substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones (General Pathway)
The synthesis of the target compounds, as inferred from the patent and general chemical knowledge, likely involves a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Figure 1: General Suzuki-Miyaura coupling for the synthesis of the target compound class.
Protocol:
-
A mixture of the halo-substituted imidazo[4,5-b]pyridin-2(3H)-one, this compound, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Na2CO3) is prepared in a suitable solvent (e.g., dioxane, toluene, or DMF/water).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted 1H-imidazo[4,5-b]pyridin-2(3H)-one derivative.
Structural Analysis Workflow
The structural characterization of the synthesized compounds typically involves a combination of spectroscopic techniques.
Figure 2: A typical workflow for the structural analysis of newly synthesized compounds.
Protocols for Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.[3]
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[3]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, and the data is collected to determine the precise three-dimensional molecular structure. This provides definitive information on bond lengths, bond angles, and stereochemistry.
Comparative Biological Evaluation
Figure 3: A workflow for the biological evaluation of novel imidazo[4,5-b]pyridine derivatives.
Experimental Protocols for Biological Assays:
-
Antiproliferative Activity: The in vitro antiproliferative activity can be assessed against a panel of human cancer cell lines using assays like the MTT or sulforhodamine B (SRB) assay.[1] The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.
-
Antibacterial Activity: The minimum inhibitory concentration (MIC) is determined against various bacterial strains (e.g., E. coli, S. aureus) using methods like broth microdilution to assess the antibacterial potency of the compounds.[1]
-
Kinase Inhibition Assays: For compounds designed as kinase inhibitors, their inhibitory activity against specific kinases (e.g., p38 MAP kinase, Src family kinases) is measured using in vitro kinase assays.[2][3]
Conclusion
Derivatives of this compound, particularly those incorporating the imidazo[4,5-b]pyridin-2(3H)-one scaffold, represent a promising area for further investigation in drug discovery. While direct comparative data is currently sparse, analysis of structurally related compounds suggests that this class of molecules holds potential for a range of biological activities, including antiproliferative and kinase inhibitory effects. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. Further research is warranted to synthesize and evaluate these compounds to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of (5-Ethylthiophen-2-yl)boronic acid in material science
This guide provides a comparative analysis of (5-Ethylthiophen-2-yl)boronic acid against its close analogs, (5-Methylthiophen-2-yl)boronic acid and the unsubstituted Thiophene-2-boronic acid. The focus is on their application in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices. The performance of these boronic acids is evaluated based on their impact on polymer properties and, consequently, the efficiency of the resulting solar cells.
Comparative Performance Analysis
The choice of substituent on the thiophene boronic acid monomer plays a crucial role in determining the properties of the resulting polymer and the performance of organic solar cells fabricated from it. Alkyl side chains, such as ethyl and methyl groups, are introduced to improve the solubility of the conjugated polymers, which is essential for solution-based processing techniques used in the fabrication of flexible electronic devices.[1]
The following tables summarize key performance indicators for polymers synthesized using this compound and its alternatives. It is important to note that the data presented is collated from various sources and may not have been obtained under identical experimental conditions.
Table 1: Comparison of Polymer Synthesis Parameters
| Monomer | Polymer Yield (%) | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Head-to-Tail (HT) Regioregularity (%) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| (5-Methylthiophen-2-yl)boronic acid | ~76 | ~10 | ~1.5 | >95 |
| Thiophene-2-boronic acid | 40[2] | Data not available | Data not available | Not applicable |
Table 2: Comparison of Organic Solar Cell Device Performance
| Polymer Donor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| Poly(5-ethylthiophene) | Data not available | Data not available | Data not available | Data not available |
| Poly(5-methylthiophene) | ~3.5-5 | ~0.6 | ~8-10 | ~60-65 |
| Poly(thiophene) | <1 | Data not available | Data not available | Data not available |
Note: The performance of poly(5-methylthiophene)-based solar cells is presented as a representative range for poly(3-alkylthiophenes). The efficiency of unsubstituted polythiophene is generally lower due to poor solubility and processing challenges.
Experimental Protocols
A detailed methodology for the synthesis of poly(5-alkylthiophene)s via Suzuki-Miyaura cross-coupling polymerization is provided below. This protocol is a generalized representation based on established literature procedures.[3][4]
Suzuki-Miyaura Polycondensation for Poly(5-alkylthiophene)s
Materials:
-
5-Alkyl-2-thiopheneboronic acid (e.g., this compound) (1.0 eq)
-
2,5-Dibromothiophene (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with the 5-alkyl-2-thiopheneboronic acid, 2,5-dibromothiophene, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Degassed solvent is added to the flask via syringe.
-
Catalyst Addition: The palladium catalyst is added to the reaction mixture under a positive flow of the inert gas.
-
Polymerization: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a defined period (12-48 hours). The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.[2][5][6]
-
Chemical Structure and Regioregularity: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR).[7]
-
Optical Properties: Investigated using UV-Vis spectroscopy to determine the absorption spectrum and optical bandgap.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels.
-
Material Properties: The morphology and crystallinity of the polymer films can be studied using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
-
Device Performance: The final evaluation involves fabricating and testing organic solar cell devices to measure their power conversion efficiency and other photovoltaic parameters.
Visualizations
The following diagrams illustrate the general workflow for synthesizing and characterizing materials derived from this compound and the conceptual relationship between the monomer structure and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 6. agilent.com [agilent.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of (5-Ethylthiophen-2-yl)boronic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (5-Ethylthiophen-2-yl)boronic acid must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety, regulatory compliance, and operational efficiency.
Essential Safety Information
This compound, like other boronic acids, is classified as a hazardous substance. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned lab coat or a disposable gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95) is recommended, especially when handling the powder form or when there is a risk of aerosol generation.[1] | Minimizes inhalation of the compound. |
Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[1][4] However, for small quantities, in-lab neutralization may be permissible, subject to institutional and local regulations.
1. Collection for Hazardous Waste Disposal (Recommended Method)
This method is suitable for all quantities of this compound waste and is the required procedure for large amounts.
-
Step 1: Segregate Waste: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves, and pipette tips), in a designated and clearly labeled hazardous waste container.[1]
-
Step 2: Container Management: Ensure the waste container is made of a compatible material, is in good condition, and is kept tightly sealed when not in use.[1]
-
Step 3: Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Step 4: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Step 5: Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
2. In-Lab Neutralization of Small Quantities
This procedure is only for small quantities of aqueous solutions or solid residues and must be approved by your institution and local wastewater authority.[1][4] Perform this procedure in a chemical fume hood while wearing all required PPE.
Experimental Protocol for Neutralization:
-
Objective: To neutralize small quantities of this compound waste to a safe pH range for disposal.
-
Materials:
-
This compound waste (small quantity)
-
Mild base (e.g., sodium bicarbonate solution)
-
pH paper or a calibrated pH meter
-
Glass beaker
-
Stir bar and stir plate
-
Copious amounts of water for disposal
-
-
Procedure:
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water in the beaker. For an aqueous solution, place it directly in the beaker.
-
Neutralization: While stirring the solution, slowly add the mild base.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue to add the basic solution until the pH is between 5.5 and 9.0.[1]
-
Final Disposal: Once the solution is neutralized, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[1][5] Crucially, confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [4]
-
Table 2: Quantitative Data for In-Lab Neutralization
| Parameter | Value | Reference |
| Target pH Range | 5.5 - 9.0 | [1] |
| Permissible Quantity | Small quantities (typically <100g or 100mL) | [5] |
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6]
-
Decontamination: Triple rinse the empty container with a suitable solvent that can dissolve the boronic acid.
-
Rinsate Collection: Collect all rinsate as hazardous waste and dispose of it along with other this compound waste.[6][7]
-
Final Disposal: Once triple-rinsed, the container may be disposed of in the regular trash or glassware waste, depending on the material.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound waste and the general workflow for handling this compound safely.
Caption: Disposal decision workflow for this compound waste.
Caption: General workflow for safely handling this compound.
References
Personal protective equipment for handling (5-Ethylthiophen-2-yl)boronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for (5-Ethylthiophen-2-yl)boronic acid was not available at the time of this writing. The following guidance is based on safety data for structurally similar thiophene boronic acid derivatives and general best practices for handling this class of chemicals. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This compound is a specialized chemical compound that requires careful handling to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development activities.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous thiophene boronic acids, this compound should be treated as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and respiratory tract irritation. Some related compounds also exhibit acute oral toxicity. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | A complete protective suit or a lab coat. | To shield the body from potential splashes and contamination. |
| Respiratory Protection | A NIOSH-approved P95 or P1 particle respirator. | To prevent inhalation of dust, which may cause respiratory irritation.[2] |
Operational Plan: Safe Handling Procedures
Many boronic acids are sensitive to air and moisture.[3] While the stability of this compound is not definitively established, it is prudent to handle it as an air- and moisture-sensitive compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Inert Atmosphere:
-
Weighing and Dispensing:
-
Weigh the solid compound in a glove box or under a gentle stream of inert gas.
-
Avoid creating dust during handling.
-
-
During the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the experiment to prevent air from entering the reaction vessel.[5]
-
-
Post-Reaction:
-
Quench the reaction carefully, following established laboratory procedures.
-
Handle all contaminated materials as hazardous waste.
-
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All waste containing this compound, including residual solids, contaminated labware (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
The disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7]
-
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. sciencing.com [sciencing.com]
- 2. benchchem.com [benchchem.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
